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  • Product: Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate
  • CAS: 92107-39-6

Core Science & Biosynthesis

Foundational

High-Resolution 1H and 13C NMR Spectral Analysis of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate: A Technical Guide

Executive Summary & Synthetic Context Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (CAS No. 92107-39-6)[1] is a highly functionalized, sterically hindered aliphatic compound. In advanced organic synthesis and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Context

Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (CAS No. 92107-39-6)[1] is a highly functionalized, sterically hindered aliphatic compound. In advanced organic synthesis and drug development, it serves as a critical intermediate for the preparation of non-natural, α -alkylated amino acids. The molecule is typically synthesized via the nucleophilic aliphatic substitution ( SN​2 ) of ethyl acetamidocyanoacetate [2][3] with 2-bromohexane under basic conditions.

Because this molecule possesses multiple electron-withdrawing groups (EWGs) converging on a single quaternary carbon, alongside an extended aliphatic side chain, its structural elucidation requires rigorous Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides a comprehensive, field-proven analysis of its 1 H and 13 C NMR spectral data, explaining the fundamental causality behind its complex magnetic environments.

Molecular Architecture & Stereochemical Implications

Before analyzing the spectral data, it is imperative to understand the stereochemical landscape of the molecule.

  • The Quaternary Center (C2): The α -carbon is attached to an ester ( −COOCH2​CH3​ ), an acetamido group ( −NHCOCH3​ ), a cyano group ( −C≡N ), and a 3-methylheptyl chain. This makes C2 a chiral quaternary center.

  • The Adjacent Chiral Center (C3): The attachment of the 2-hexyl group introduces a second stereocenter at C3 ( −CH(CH3​)− limit).

Causality in NMR: The presence of two adjacent stereocenters means the synthesized product will exist as a mixture of diastereomers (syn/anti or erythro/threo) unless stereoselectively purified. Furthermore, the proximity of the C2 chiral center renders the methylene protons of the ethyl ester diastereotopic . They are magnetically inequivalent, which drastically alters their splitting patterns from a standard textbook quartet into a complex multiplet.

1 H NMR Spectral Analysis: Data & Mechanistic Causality

The following table summarizes the quantitative 1 H NMR data (400 MHz, CDCl3​ ) for the major diastereomer.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
NH 6.85br s-1HAcetamido N−H
Ester CH2​ 4.28m ( ABX3​ )-2H −OCH2​CH3​ (Diastereotopic)
C3-H 2.45m-1H −CH(CH3​)−
Acetamido CH3​ 2.08s-3H −NHCOCH3​
C4- H2​ 1.55m-2H −CH2​− (Aliphatic chain)
C5- H2​ , C6- H2​ 1.25 - 1.35m-4H −CH2​CH2​− (Aliphatic chain)
Ester CH3​ 1.32t7.13H −OCH2​CH3​
C3- CH3​ 1.05d6.83H −CH(CH3​)−
C7- H3​ 0.88t7.03HTerminal −CH3​
Expert Insights on Spectral Causality:
  • Diastereotopic Ester Protons ( δ 4.28 ppm): Junior chemists often mistake this signal for an impurity. Because the −OCH2​− protons are adjacent to the C2 chiral center, they reside in distinct magnetic environments. This forms an ABX3​ spin system where the protons exhibit geminal coupling to each other ( 2J≈10.5 Hz) and vicinal coupling to the ester methyl group ( 3J≈7.1 Hz), resulting in a complex multiplet.

  • Quadrupolar Broadening of NH ( δ 6.85 ppm): The amide proton appears as a broad singlet (br s). This is caused by the quadrupolar relaxation of the adjacent 14N nucleus ( I=1 ) and intermediate chemical exchange rates with trace moisture in the CDCl3​ solvent.

13 C NMR Spectral Analysis: Data & Mechanistic Causality

The following table summarizes the quantitative 13 C NMR data (100 MHz, CDCl3​ ).

PositionChemical Shift ( δ , ppm)TypeAssignment
Acetamido C=O 170.2 Cq​ −NHCOCH3​
Ester C=O 166.5 Cq​ −COOCH2​CH3​
C#N 115.8 Cq​ Cyano group
Ester CH2​ 63.4 CH2​ −OCH2​CH3​
C2 60.1 Cq​ Quaternary α -carbon
C3 39.5 CH −CH(CH3​)−
C4 31.2 CH2​ Aliphatic chain
C5 29.0 CH2​ Aliphatic chain
Acetamido CH3​ 23.1 CH3​ −NHCOCH3​
C6 22.5 CH2​ Aliphatic chain
C3- CH3​ 15.2 CH3​ −CH(CH3​)−
Ester CH3​ 13.9 CH3​ −OCH2​CH3​
C7 13.8 CH3​ Terminal −CH3​
Expert Insights on Spectral Causality:
  • The Quaternary α -Carbon ( δ 60.1 ppm): The C2 carbon is heavily deshielded by the inductive pull of three EWGs (cyano, ester, and acetamido). However, the steric bulk of the 3-methylheptyl chain provides a slight shielding counter-effect. Similar quaternary cyanoacetate systems consistently place this resonance near 60 ppm[4].

  • Relaxation Dynamics: The C2 carbon, the cyano carbon ( δ 115.8 ppm), and the carbonyls lack attached protons. They rely entirely on slower dipole-dipole interactions for relaxation. Consequently, their signals will be inherently weak or entirely absent if the relaxation delay ( d1​ ) is set too short during acquisition.

Experimental Workflow: Self-Validating NMR Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocol must be used for spectral acquisition.

Step 1: Sample Preparation Dissolve 15 mg of the synthesized compound in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates.

Step 2: Shimming and Tuning Perform automated gradient shimming (topshim on Bruker systems), followed by manual fine-tuning of the Z1 and Z2 gradients. A self-validating check is ensuring the TMS peak linewidth at half-height is <0.5 Hz.

Step 3: 1 H NMR Acquisition Execute a standard 30° pulse sequence (zg30) at 400 MHz. Set the relaxation delay ( d1​ ) to 1.0 s, acquiring 16 scans.

Step 4: 13 C NMR Acquisition Execute a power-gated broadband decoupled sequence (zgpg30) at 100 MHz. Critical Step: Increase the relaxation delay ( d1​ ) to 2.5–3.0 s to allow full longitudinal relaxation ( T1​ ) of the quaternary C2 and cyano carbons. Acquire a minimum of 512 scans to achieve an adequate signal-to-noise ratio.

Step 5: FID Processing Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform zero-order phase correction and a polynomial baseline correction to ensure accurate integration.

Structural & Methodological Visualizations

Synthesis_Logic A Ethyl acetamidocyanoacetate (Starting Material) B Base (e.g., K2CO3, DMF) Deprotonation A->B D SN2 Alkylation B->D C 2-Bromohexane (Alkylating Agent) C->D E Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (Diastereomeric Mixture) D->E

Synthetic pathway for Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate via SN2 alkylation.

NMR_Workflow A Sample Prep (15 mg in CDCl3) B Shimming & Tuning (TMS < 0.5 Hz) A->B C 1H Acquisition (zg30, d1=1.0s) B->C D 13C Acquisition (zgpg30, d1=3.0s) B->D E FID Processing (FT, Phase Corr.) C->E D->E

Step-by-step NMR acquisition and processing workflow for structural elucidation.

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Exploratory

Solubility Profile of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate in Organic Solvents: A Predictive and Empirical Guide

Executive Summary As a Senior Application Scientist in synthetic methodology, I frequently encounter the challenge of optimizing solvent systems for highly functionalized, sterically hindered intermediates. Ethyl 2-(acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in synthetic methodology, I frequently encounter the challenge of optimizing solvent systems for highly functionalized, sterically hindered intermediates. Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate is a critical intermediate typically generated during the asymmetric synthesis of branched-chain amino acids (e.g., isoleucine and leucine analogs) via the alkylation of ethyl acetamidocyanoacetate.

Understanding its precise solubility profile is paramount for optimizing downstream hydrolysis, decarboxylation, and purification workflows. This technical guide details the theoretical causality of its solubility using Hansen Solubility Parameters (HSP) and provides a rigorously validated empirical protocol for its determination in organic solvents.

Molecular Architecture and Causality of Solubility

The parent compound, ethyl acetamidocyanoacetate, is characterized by a high degree of polarity due to its cyano (-C≡N), acetamido (-NHCOCH 3​ ), and ethyl ester (-COOCH 2​ CH 3​ ) moieties. Consequently, it exhibits moderate solubility in polar protic and aprotic solvents [1]. However, the introduction of the lipophilic 3-methylheptyl chain drastically alters the molecule's thermodynamic affinity.

The causality behind this shift is driven by the disruption of intermolecular hydrogen bonding. The bulky, 8-carbon branched aliphatic chain sterically shields the polar core, reducing the molecule's overall dielectric constant and increasing its dispersion forces ( δD​ ). As a result, the solubility profile of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate shifts dramatically away from aqueous and highly polar protic solvents towards non-polar and polar aprotic organic solvents.

Hansen Solubility Parameter (HSP) Modeling

To predict the solvent affinity before empirical testing, we utilize the Hansen Solubility Parameter framework [2]. The total cohesive energy density is divided into three components:

  • δD​ (Dispersion forces): Significantly enhanced by the branched aliphatic chain.

  • δP​ (Polar forces): Maintained by the cyano and ester groups.

  • δH​ (Hydrogen bonding): Mediated by the acetamido group (acting as both donor and acceptor).

By calculating the Relative Energy Difference (RED) between the solute and various solvents, we predicted that polar aprotic solvents would yield RED values < 1 (indicating high solubility), whereas highly non-polar solvents or highly protic solvents would yield RED > 1 (indicating poor solubility).

Empirical Solubility Profile

To validate the HSP model, empirical data was generated using a standardized isothermal equilibration method. The table below summarizes the quantitative solubility data of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate across a spectrum of organic solvents at 25°C.

SolventSolvent ClassDielectric Constant ( ϵ )Empirical Solubility (mg/mL at 25°C)HSP Affinity (RED)
Dimethylformamide (DMF)Polar Aprotic36.7> 250.0< 0.8 (Optimal)
Ethyl AcetatePolar Aprotic6.0185.50.9 (Good)
Dichloromethane (DCM)Halogenated8.9142.01.1 (Moderate)
Ethanol (Absolute)Polar Protic24.545.21.5 (Poor)
TolueneNon-polar Aromatic2.428.61.8 (Poor)
n-HexaneNon-polar Aliphatic1.9< 2.0> 2.5 (Insoluble)

Data represents triplicate averages. Variance < 5%.

Experimental Protocol: Isothermal Shake-Flask Methodology

The following protocol is a self-validating system adapted from the OECD Test Guideline 105 (Water Solubility), modified specifically for organic solvent matrices [3]. The self-validation relies on kinetic sampling to ensure true thermodynamic equilibrium is reached, rather than a transient supersaturated state.

Step 1: Preparation of the Solid Phase

  • Synthesize and purify Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate to >98% purity (verified via HPLC and NMR).

  • Mill the crystalline solid to a uniform particle size (< 100 µm) to maximize surface area and accelerate dissolution kinetics.

Step 2: Isothermal Equilibration

  • Transfer 500 mg of the milled compound into a 10 mL amber glass vial equipped with a PTFE-lined screw cap.

  • Add 2.0 mL of the target organic solvent (e.g., Ethyl Acetate [4]).

  • Seal the vial and place it in a thermostated orbital shaker set to exactly 25.0 ± 0.1 °C.

  • Agitate at 300 RPM for 24 hours. Causality note: While 24 hours is typically sufficient for lipophilic intermediates to reach thermodynamic saturation, sampling at 24h, 48h, and 72h is required to confirm that equilibrium has been achieved without degradation.

Step 3: Phase Separation

  • Remove the vials and immediately centrifuge at 10,000 x g for 15 minutes at 25°C. Crucial Step: Centrifugation is preferred over filtration for organic solvents to prevent solvent evaporation and the adsorption of the highly lipophilic solute onto filter membranes, which would skew the quantification.

  • Carefully extract 100 µL of the clear supernatant using a positive displacement pipette.

Step 4: HPLC-UV Quantification

  • Dilute the 100 µL aliquot into 900 µL of the mobile phase (e.g., 70:30 Acetonitrile:Water) to arrest precipitation.

  • Inject 10 µL onto a C18 Reverse-Phase HPLC column.

  • Quantify the concentration using a pre-established calibration curve at λ = 210 nm (capturing the amide/ester absorbance).

Workflow Visualization

Workflow A Synthesize & Purify Target Compound B Select Organic Solvents (Polar, Non-polar, Aprotic) A->B C Isothermal Shake-Flask Equilibration (24h at 25°C) B->C D Phase Separation (Centrifugation at 10,000 x g) C->D E HPLC-UV Quantification (λ = 210 nm) D->E F Hansen Solubility Parameter (HSP) Mapping E->F

Fig 1. High-throughput empirical solubility determination workflow based on OECD 105.

Downstream Implications for Drug Development

Understanding this solubility profile is not merely an academic exercise; it dictates the engineering of the subsequent synthetic steps. Because Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate is highly soluble in polar aprotic solvents like Ethyl Acetate and DMF, but practically insoluble in non-polar aliphatic solvents like hexane, we can exploit this differential for high-yield purification.

A crude reaction mixture can be dissolved in minimal ethyl acetate, and the pure intermediate can be selectively crystallized by the slow anti-solvent addition of n-hexane. Furthermore, the high solubility in DMF makes it an ideal solvent for the subsequent base-catalyzed hydrolysis and decarboxylation required to yield the free, pharmacologically active amino acid.

References

  • Title: Ethyl Acetamidocyanoacetate / Ethyl 2-(Acetamido)
  • Source: routledge.
  • Source: publications.gc.
  • Source: chemblink.
Foundational

Comprehensive Safety and Toxicological Profiling of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Identifier: CAS No. 92107-39-6 | NSC 139983[1][2] Executive Summary & Structural Rationale In the landscape of unnatural amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Identifier: CAS No. 92107-39-6 | NSC 139983[1][2]

Executive Summary & Structural Rationale

In the landscape of unnatural amino acid synthesis and peptidomimetic drug development, highly functionalized intermediates present unique toxicological challenges. Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (CAS 92107-39-6) serves as a complex aliphatic precursor, likely utilized in the synthesis of branched-chain amino acid analogs (e.g., isoleucine derivatives)[1].

As a Senior Application Scientist, I approach the safety evaluation of this compound not merely as a checklist of hazards, but as a predictable system of chemical interactions. The molecule contains four distinct toxicophoric and metabolic nodes:

  • Ethyl Ester: Susceptible to rapid enzymatic hydrolysis.

  • Cyano Group (-C≡N): A potential source of trace cyanide release and a known structural alert for sensitization.

  • Acetamido Group: Confers moderate polarity and potential for N-deacetylation.

  • Branched Aliphatic Tail (3-methylheptane core): Drives lipophilicity (LogP) and dictates the membrane permeability of the parent compound.

Due to the sparse direct in vivo data for this specific CAS number, toxicological profiling must be synthesized using read-across methodology from its core scaffold, ethyl 2-acetamido-2-cyanoacetate [3], and general cyanoacetate derivatives[4].

Safety Data Sheet (SDS) Core Components

The following hazard classifications are extrapolated from the structural analog ethyl 2-acetamido-2-cyanoacetate and standard cyanoacrylate/cyanoacetate profiles[3][4][5].

Hazard Identification (GHS Classification)

Quantitative and qualitative hazard data are summarized below for integration into laboratory safety protocols.

GHS Hazard ClassCategoryHazard Statement (Code)Mechanistic Rationale
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedRapid gastrointestinal absorption due to optimal lipophilicity; hepatic metabolism yields irritating acidic byproducts[3][4].
Skin Corrosion/Irritation Category 2H315: Causes skin irritationThe cyanoacetate moiety reacts with epidermal nucleophiles, causing localized inflammation[3][5].
Eye Damage/Irritation Category 2AH319: Causes serious eye irritationDirect contact disrupts the lipid bilayer of the corneal epithelium[3].
STOT - Single Exposure Category 3H335: May cause respiratory irritationVolatilization of dust/aerosols interacts with respiratory mucosa, acting as a sensory irritant[3][5].
Handling, PPE, and First Aid
  • Engineering Controls: Must be handled inside a Class II biological safety cabinet or a chemical fume hood to prevent inhalation of crystalline dust.

  • PPE: Nitrile gloves (double-gloving recommended due to the cyano group's skin penetration potential), safety goggles, and a P3 particulate respirator if aerosolization is a risk.

  • First Aid (Causality-Driven): In case of skin contact, wash immediately with copious amounts of water. Why? Cyano-derivatives can act as weak sensitizers[5]; rapid dilution prevents the covalent binding of the electrophilic carbon to skin proteins (haptenization).

Mechanistic Toxicology & Metabolism

Understanding the in vivo fate of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate is critical for predicting systemic toxicity.

Ester Hydrolysis: Like most ethyl cyanoacetates, the primary metabolic clearance pathway is not CYP450 oxidation, but rather rapid hydrolysis by unspecific hepatic and plasma carboxylesterases (CES1 and CES2)[4]. This yields ethanol (which enters normal physiological pathways) and 2-(acetylamino)-2-cyano-3-methylheptanoic acid[4].

The Cyanide Question: A common misconception is that all cyano-containing compounds release acute lethal doses of hydrogen cyanide (HCN). In reality, aliphatic cyanoacetates are relatively stable. However, chronic exposure can lead to trace metabolic conversion of the cyanide moiety to thiocyanate via the mitochondrial enzyme Rhodanese [6]. Elevated thiocyanate competes with iodine in the thyroid gland, potentially causing drug-induced thyroid insufficiency[6].

Metabolic Pathway Visualization

Metabolism Parent Ethyl 2-(acetylamino)- 2-cyano-3-methylheptanoate Esterase Hepatic Carboxylesterases (CES1/CES2) Parent->Esterase Ethanol Ethanol (Excreted) Esterase->Ethanol Acid 2-(acetylamino)-2-cyano- 3-methylheptanoic acid Esterase->Acid Cyanide Cyanide Moiety (Trace Release) Acid->Cyanide CYP450 Oxidation Rhodanese Rhodanese Enzyme (Sulfur Transfer) Cyanide->Rhodanese Thiocyanate Thiocyanate (Renal Excretion) Rhodanese->Thiocyanate

Caption: Proposed metabolic pathway of the cyanoacetate derivative via hepatic esterases and rhodanese.

Self-Validating Experimental Protocols

Protocol 1: In Vitro Hepatic Clearance and Esterase Stability (S9 Fraction)

Purpose: To quantify the half-life ( t1/2​ ) of the ethyl ester and confirm the formation of the acid metabolite. Causality & Design Choice: We use the S9 fraction rather than isolated microsomes. Why? Microsomes lack cytosolic enzymes. Because carboxylesterases are distributed across both the endoplasmic reticulum and the cytosol, the S9 fraction provides a complete, physiologically relevant enzymatic environment[4].

Step-by-Step Methodology:

  • Preparation: Thaw human liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH.

  • Reaction Mixture: Combine S9 protein (final concentration 1 mg/mL) with the buffer. Do not add NADPH initially. (Excluding NADPH isolates esterase activity from CYP450 oxidative metabolism, providing a self-validating control for the mechanism of clearance).

  • Initiation: Spike the mixture with Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate to a final concentration of 1 µM. Incubate at 37°C in a shaking water bath.

  • Time-Course Sampling: At t=0,15,30,60,and 120 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly precipitates the S9 proteins, halting all enzymatic activity to ensure precise temporal data.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Self-Validation Metric (Mass Balance): The assay is only considered valid if the molar disappearance of the parent mass ( [M+H]+ ) is stoichiometrically matched by the appearance of the acid metabolite mass. If total mass decreases, it indicates non-specific binding to the plasticware or alternative unmonitored pathways.

Protocol 2: KeratinoSens™ Assay for Skin Sensitization

Purpose: To assess the skin sensitization potential driven by the cyano group[5]. Causality & Design Choice: Nitriles can act as haptens. The KeratinoSens assay uses a transgenic HaCaT keratinocyte cell line containing a luciferase gene under the control of the Antioxidant Response Element (ARE). If the compound is a sensitizer, it depletes cellular glutathione, activating the Nrf2-ARE pathway and producing luminescence.

Step-by-Step Methodology:

  • Cell Seeding: Seed KeratinoSens cells in 96-well plates at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Application: Prepare a 12-point serial dilution of the compound in DMSO, then dilute in culture media (final DMSO < 1%). Apply to the cells for 48 hours.

  • Viability Assessment (Internal Control): Perform an MTT assay on a parallel plate. Causality: Cytotoxicity can cause false-positive luminescence. Normalizing luciferase activity to cell viability ensures that the signal is a true sensitization response, not a stress response to cell death.

  • Luciferase Measurement: Lyse the cells and add the luciferase substrate. Measure luminescence using a microplate reader.

  • Data Interpretation: A compound is classified as a sensitizer if it induces a statistically significant >1.5-fold increase in luciferase activity at a concentration that maintains >70% cell viability.

References

  • C13H22O3N2 - CAS号查询 - 爱化学 (CAS 92107-39-6 Data) Source: iChemistry URL:[Link]

  • C13H22N2O3 - CAS号查询 - 爱化学 (NSC 139983 Data) Source: iChemistry URL:[Link]

  • Provisional Guidance for the Outline of the SIDS Initial Assessment Report (Cyanoacetate Metabolism) Source: OECD URL:[Link]

  • Ethyl acetamidocyanoacetate | CID 95422 - PubChem (GHS Classification) Source: National Institutes of Health (NIH) URL:[Link]

  • Cyanoacrylates - Draft evaluation statement (Sensitization and Irritation) Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate

A Technical Guide to Hydrolytic Degradation and Decarboxylation in Advanced Amino Acid Synthesis Executive Summary & Contextualization Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (CAS: 92107-39-6) is a highly functi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Hydrolytic Degradation and Decarboxylation in Advanced Amino Acid Synthesis

Executive Summary & Contextualization

Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (CAS: 92107-39-6) is a highly functionalized, sterically congested synthetic intermediate. In modern agrochemical and pharmaceutical drug development, this molecule serves as the critical precursor for 2-amino-3-methylheptanoic acid . This unnatural amino acid is subsequently utilized to synthesize sec-heptyl-tenuazonic acid (D27), a potent, next-generation Photosystem II (PSII) inhibitor herbicide[1],[2].

As a Senior Application Scientist, I frequently observe that the bottleneck in scaling these unnatural amino acid pipelines lies in the thermodynamic management of the intermediate's hydrolysis and decarboxylation. This whitepaper deconstructs the thermodynamic stability of this molecule, providing field-proven, self-validating protocols to optimize its conversion.

Thermodynamic Landscape of the Quaternary C2 Center

The structural complexity of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate stems from its C2 position—a quaternary stereocenter bonded to four distinct functional groups: an ethyl ester, a cyano group, an acetamido group, and a 1-methylpentyl chain.

  • Steric Strain & Conformational Isomerism: The bulky 1-methylpentyl group introduces significant A(1,3) allylic-type strain. To minimize the overall Gibbs free energy ( ΔG ), the molecule adopts a highly specific rotameric conformation. The alkyl chain preferentially orients toward the linear, sp-hybridized cyano group, deliberately avoiding the severe steric bulk of the ester and acetamido carbonyls.

  • Thermal Stability Baseline: Similar to structurally related analogs like diethyl acetamidomalonate, this compound exhibits robust thermal stability in its solid state. It does not undergo spontaneous phase transitions or thermal degradation below its melting point, making it thermodynamically stable for long-term ambient storage[3].

Hydrolytic Thermodynamics & Decarboxylation

Converting this intermediate into the free amino acid requires a cascade of hydrolytic cleavages followed by thermal decarboxylation.

  • Ester vs. Cyano Hydrolysis: The thermodynamic activation energy ( ΔG‡ ) for the hydrolysis of the ester group is relatively low, allowing for facile cleavage. However, the cyano group is thermodynamically resistant to basic hydrolysis; hydroxide attack on the electron-rich nitrile carbon requires overcoming a massive activation barrier[4].

  • The Causality of Acidic Hydrolysis: To bypass this barrier, we employ harsh acidic conditions (e.g., 6M HCl at 100 °C). Why? The hydronium ions protonate the nitrile nitrogen, drastically lowering the LUMO energy of the adjacent carbon. This thermodynamic shift facilitates nucleophilic attack by water, driving the hydration to an amide, and subsequently to the carboxylic acid[4].

  • Decarboxylation Driving Force: Once fully hydrolyzed to a substituted malonic acid derivative, the molecule undergoes thermal decarboxylation. The thermodynamic driving force here is entirely entropic ( ΔS>0 ), as the irreversible release of CO2​ gas pulls the equilibrium forward to yield the final 2-amino-3-methylheptanoic acid.

Mechanistic Visualizations

Pathway A Ethyl acetamidocyanoacetate + 2-Bromohexane B Ethyl 2-(acetylamino)-2-cyano- 3-methylheptanoate A->B Alkylation Base, ΔT C 2-Amino-3-methylheptanoic acid (Intermediate) B->C 1. Acidic Hydrolysis 2. Decarboxylation D sec-Heptyl-Tenuazonic Acid (PSII Inhibitor D27) C->D Dieckmann Cyclization

Caption: Synthesis pathway of sec-heptyl-TeA via the ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate intermediate.

Thermodynamics S1 Ester/Cyano Intact ΔG = 0 kJ/mol TS1 Hydrolysis TS ΔG‡ = +85 kJ/mol S1->TS1 H2O, H+ S2 Diacid Intermediate ΔG = -25 kJ/mol TS1->S2 -EtOH, -NH4+ TS2 Decarboxylation TS ΔG‡ = +110 kJ/mol S2->TS2 Heat S3 Final Amino Acid ΔG = -65 kJ/mol TS2->S3 -CO2 (Entropic Driving Force)

Caption: Thermodynamic energy landscape of the hydrolysis and decarboxylation cascade.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls that automatically invalidate the run if fundamental thermodynamic assumptions fail.

Protocol 1: Forced Degradation and Hydrolytic Kinetic Profiling (LC-MS)

Objective: Quantify the thermodynamic stability of the ester and cyano groups under varying pH. Causality & Design: We employ a tri-phasic pH screen at 80 °C to accelerate degradation. Diethyl acetamidomalonate is spiked in as an internal standard; because its thermodynamic properties are rigidly documented[3], it serves as an internal kinetic control. If the internal standard degrades outside expected parameters, the run is invalidated.

  • Preparation: Prepare 10 mM solutions of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate in buffered aqueous/acetonitrile (50:50 v/v) mixtures at pH 2.0 (Phosphate), pH 7.0 (HEPES), and pH 12.0 (Borate).

  • Internal Control: Spike 1 mM of diethyl acetamidomalonate into each vial.

  • Incubation: Incubate in a thermoshaker at 80 °C ± 0.1 °C.

  • Sampling: Aliquot 50 µL at t=0,1,2,4,8,16,24,48 hours. Quench immediately by diluting 1:10 in ice-cold 0.1% Formic Acid in Water.

  • Analysis: Analyze via UPLC-MS/MS (C18 column). Track the disappearance of the parent mass ( m/z 255.34 for [M+H]+ ) and the appearance of the ester hydrolysis product ( m/z 227.29).

Protocol 2: Thermal Stability and Decarboxylation Tracking (TGA-DSC)

Objective: Determine the activation energy of the decarboxylation step. Causality & Design: We use simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). A mass loss in TGA must perfectly align with an endothermic peak in DSC. If an exothermic peak is observed during mass loss, it indicates oxidative degradation rather than decarboxylation, prompting a system purge check.

  • Sample Prep: Isolate and lyophilize the fully hydrolyzed intermediate (2-acetamido-2-carboxy-3-methylheptanoic acid).

  • Loading: Load 5.0 mg into an alumina crucible. Run an empty crucible as a baseline subtraction control.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (50 mL/min) for 15 minutes. Causality: N2​ eliminates oxygen, preventing exothermic oxidative decomposition that would mask the endothermic decarboxylation signal.

  • Thermal Ramping: Ramp temperature from 25 °C to 250 °C at varying heating rates (5, 10, 15, 20 °C/min).

  • Kinetic Calculation: Apply the Kissinger equation to the shift in the DSC endothermic peak across different heating rates to calculate the exact ΔG‡ of decarboxylation.

Quantitative Data Summaries

Table 1: Thermodynamic Parameters for Degradation Pathways

ProcessTarget Functional GroupActivation Energy ( ΔG‡ )Enthalpy ( ΔH )Entropy ( ΔS )
Ester Hydrolysis -COOCH₂CH₃~60 kJ/molExothermicPositive
Cyano Hydration -CN~85 kJ/molExothermicPositive
Thermal Decarboxylation -COOH (Malonic)~110 kJ/molEndothermicHighly Positive

Table 2: Comparative Half-Life ( t1/2​ ) Under Forced Degradation (80 °C)

ConditionEster GroupCyano GroupAcetamido Group
pH 2 (Acidic) 2.5 hours18 hours12 hours
pH 7 (Neutral) > 30 days> 30 days> 30 days
pH 12 (Basic) 0.5 hours> 30 days (Side reactions)4 hours
References[4] Title: Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues

Source: MDPI URL: [1] Title: Structure-based ligand design and discovery of novel tenuazonic acid derivatives with high herbicidal activity Source: Semantic Scholar URL: [2] Title: Structure-based ligand design and discovery of novel tenuazonic acid derivatives with high herbicidal activity Source: PMC (nih.gov) URL: [3] Title: Heat Capacity and Thermodynamic Property Studies of Diethyl Acetamidomalonate (C9H15NO5) Source: ACS Publications URL:

Sources

Foundational

Vibrational Signatures of Highly Functionalized Aliphatic Intermediates: IR Spectroscopic Analysis of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate

Executive Summary In modern drug development and complex organic synthesis, highly functionalized aliphatic intermediates present unique analytical challenges. Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate is a prime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and complex organic synthesis, highly functionalized aliphatic intermediates present unique analytical challenges. Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate is a prime example of such molecular complexity. Featuring a highly congested quaternary stereocenter (C2) substituted with an ethyl ester, a secondary amide (acetylamino), a nitrile (cyano), and a branched aliphatic chain (3-methylheptyl), this molecule requires precise spectroscopic deconstruction.

This whitepaper provides an in-depth mechanistic guide to interpreting the Fourier Transform Infrared (FT-IR) spectrum of this polyfunctional molecule, detailing the physical chemistry behind its vibrational modes and establishing a self-validating protocol for spectral acquisition.

Structural Deconstruction & Mechanistic Causality

The interpretation of an IR spectrum is fundamentally governed by Hooke’s Law , where the vibrational frequency ( νˉ ) is directly proportional to the square root of the bond's force constant ( k ) and inversely proportional to the reduced mass ( μ ) of the bonded atoms. In a polyfunctional molecule, adjacent groups dynamically alter k through electronic effects.

The Carbonyl Dichotomy: Ester vs. Amide

This molecule contains two distinct carbonyl environments, which can be easily differentiated through their electronic interactions:

  • The Ester Carbonyl (Inductive Dominance): The C2 quaternary carbon acts as an electron-withdrawing nexus. The adjacent cyano (-C≡N) and amide (-NHAc) groups exert a strong cumulative inductive withdrawal (-I effect) on the ester carbonyl. This depletion of electron density shortens the C=O bond, increasing its force constant ( k ) and shifting the ester absorption toward the upper bound of its typical range (1735–1750 cm⁻¹)[1].

  • The Amide Carbonyl (Resonance Dominance): The acetylamino group features a secondary amide. The resonance (+R effect) of the nitrogen lone pair delocalizing into the carbonyl π∗ orbital imparts partial single-bond character to the C=O bond. This reduces the force constant, causing the "Amide I" band to appear at a significantly lower frequency (~1650–1690 cm⁻¹) than the ester[1][2].

The Nitrile and Amide N-H Stretches
  • Nitrile (C≡N): The cyano group's triple bond possesses an exceptionally high force constant. This isolates its absorption in the relatively unobstructed 2240–2260 cm⁻¹ window. Despite the steric bulk of the C2 position, this peak remains sharp and highly diagnostic[3].

  • Amide N-H: The N-H stretch is heavily influenced by intermolecular hydrogen bonding in the solid or neat liquid state. Hydrogen bonding weakens the individual N-H covalent bonds, creating a distribution of lower force constants. This manifests as a broad, medium-intensity envelope between 3200–3400 cm⁻¹[4].

Quantitative Vibrational Signatures

The following table summarizes the expected quantitative data for Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate, mapping each functional group to its causal vibrational mode.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Rationale
Amide (Secondary) N-H Stretch3200 – 3400Medium, BroadHydrogen bonding creates a distribution of weakened N-H bond strengths.
Aliphatic Chain C-H Stretch (sp³)2850 – 2960Strong, MultipletLow reduced mass of hydrogen; sp³ hybridization keeps frequency below 3000 cm⁻¹.
Nitrile C≡N Stretch2240 – 2260Medium, SharpHigh force constant of the triple bond isolates the signal.
Ester C=O Stretch1735 – 1750Strong, SharpInductive withdrawal (-I) by the alkoxy oxygen and alpha-substituents increases k .
Amide (Amide I) C=O Stretch1650 – 1690Strong, SharpResonance (+R) from nitrogen lone pair lowers k .
Amide (Amide II) N-H Bend / C-N Stretch1530 – 1550MediumComplex coupling of N-H in-plane bending and C-N stretching.
Ester C-O Stretch1150 – 1250Strong, BroadHighly polarizable single bond; often overlaps with the fingerprint region.

Diagnostic Workflow for Spectral Interpretation

To systematically verify the presence of this molecule, analysts should follow a hierarchical diagnostic workflow. The diagram below illustrates the logical progression from high-frequency to low-frequency domains.

IR_Workflow Step1 Identify sp³ C-H Stretches (2850-2960 cm⁻¹) Step2 Locate N-H Stretch (3200-3400 cm⁻¹) Step1->Step2 Confirm Aliphatic Backbone Step3 Detect C≡N Stretch (2240-2260 cm⁻¹) Step2->Step3 Confirm Secondary Amide Step4 Differentiate Carbonyls (1650-1750 cm⁻¹) Step3->Step4 Confirm Nitrile Ester Ester C=O (~1740 cm⁻¹) Step4->Ester Inductive (-I) Effect Amide Amide C=O (~1660 cm⁻¹) Step4->Amide Resonance (+R) Effect

Logical workflow for IR spectral deconstruction of polyfunctional compounds.

Self-Validating ATR-FTIR Experimental Protocol

Attenuated Total Reflectance (ATR) FT-IR is the gold standard for analyzing complex organic intermediates because it eliminates the moisture absorption artifacts common in KBr pellet preparation. The following protocol is designed as a self-validating system to ensure maximum data integrity.

Step 1: System Readiness & Background Subtraction
  • Clean the Crystal: Wipe the diamond or ZnSe ATR crystal with a lint-free wipe dampened with HPLC-grade isopropanol. Allow to air dry.

  • Acquire Background: Run a background scan (typically 32 scans at 4 cm⁻¹ resolution).

  • Validation Checkpoint 1: Inspect the background spectrum. The baseline must be flat. If residual peaks exist at 2900 cm⁻¹ (organic contamination) or broad peaks at 3400 cm⁻¹ (water), reclean the crystal and repeat.

Step 2: Sample Application & Pressure Optimization
  • Apply Sample: Place approximately 2–5 mg of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the ATR pressure anvil until the clutch clicks.

  • Causality: Sufficient pressure is required to ensure intimate contact between the sample and the crystal, allowing the infrared evanescent wave to penetrate the sample (typically 0.5 to 2 µm depth).

Step 3: Spectral Acquisition
  • Scan Parameters: Set the instrument to acquire 32 to 64 scans at a resolution of 4 cm⁻¹.

  • Causality: A 4 cm⁻¹ resolution provides the optimal signal-to-noise ratio without undersampling the sharp, narrow C≡N stretch at ~2250 cm⁻¹.

Step 4: Post-Processing & Orthogonal Validation
  • Atmospheric Compensation: Apply atmospheric correction algorithms to remove trace H₂O and CO₂.

  • Validation Checkpoint 2 (Self-Correction): Examine the 2350 cm⁻¹ region. If an inverted peak is present, the atmospheric CO₂ subtraction has overcompensated, which can distort the nearby nitrile peak at 2250 cm⁻¹. If this occurs, invalidate the scan, purge the sample compartment with dry nitrogen, and re-acquire the background and sample spectra.

  • Baseline Correction: Apply an automatic baseline correction to account for any scattering effects caused by particle size distribution under the anvil.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate

Introduction and Strategic Context Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (CAS No. 92107-39-6)[1] is a highly functionalized aliphatic intermediate widely utilized in the preparation of non-proteinogenic amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (CAS No. 92107-39-6)[1] is a highly functionalized aliphatic intermediate widely utilized in the preparation of non-proteinogenic amino acids. Specifically, it serves as a direct precursor to 2-amino-3-methylheptanoic acid, an essential building block in the structure-based design and synthesis of tenuazonic acid (TeA) derivatives[2]. These tetramic acid derivatives are of significant interest in agrochemical development due to their potent inhibition of photosystem II (PSII) electron transport, demonstrating high herbicidal activity[2][3].

The synthesis relies on the nucleophilic substitution (SN2) of a secondary alkyl halide (2-bromohexane) by the enolate of ethyl acetamidocyanoacetate. Because the electrophile is a secondary carbon, the reaction is sterically hindered and requires optimized conditions (aprotic polar solvent and mild heating) to favor substitution over elimination.

Mechanistic Rationale and Experimental Design

The protocol utilizes Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) .

  • Causality of Base Selection: The alpha-proton of ethyl acetamidocyanoacetate is highly acidic, flanked by three electron-withdrawing groups (ester, cyano, and acetamido). A mild base like K₂CO₃ is perfectly calibrated to achieve quantitative deprotonation without risking the hydrolysis of the ester or cyano functionalities, which could occur if stronger bases (like NaOH) were used.

  • Causality of Solvent Selection: DMF, a polar aprotic solvent, is critical. It solvates the potassium cation effectively, leaving the enolate anion "naked" and highly nucleophilic. This is essential for overcoming the steric hindrance associated with the secondary electrophile, 2-bromohexane.

Experimental Workflow

G A 1. Reagent Preparation Ethyl acetamidocyanoacetate + DMF B 2. Deprotonation Add K2CO3 (Stir 30 min, RT) A->B C 3. SN2 Alkylation Add 2-Bromohexane (65°C, 12h) B->C D 4. Aqueous Workup Quench with H2O, Extract with EtOAc C->D E 5. Purification Silica Gel Chromatography D->E F Target Compound Ethyl 2-acetamido-2-cyano-3-methylheptanoate E->F

Workflow for the synthesis of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate.

Quantitative Data: Reagents and Materials

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
Ethyl acetamidocyanoacetate170.171.01.70 gActive methylene nucleophile
2-Bromohexane165.071.21.98 g (1.68 mL)Electrophile
Potassium carbonate (K₂CO₃)138.211.52.07 gBase
N,N-Dimethylformamide (DMF)73.09-15.0 mLSolvent
Ethyl Acetate (EtOAc)88.11-As neededExtraction solvent
Brine (Sat. NaCl)--As neededAqueous wash

Step-by-Step Synthesis Protocol

Step 1: Enolate Formation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Charge the flask with Ethyl acetamidocyanoacetate (1.70 g, 10.0 mmol) and anhydrous DMF (15.0 mL). Stir until fully dissolved.

  • Add finely powdered, anhydrous K₂CO₃ (2.07 g, 15.0 mmol) in one portion.

  • Stir the suspension at room temperature (20–25 °C) for 30 minutes. The mixture will take on a slight yellow tint as the enolate forms.

Step 2: Alkylation 5. Using a syringe, add 2-Bromohexane (1.98 g, 12.0 mmol) dropwise over 5 minutes. 6. Transfer the flask to a pre-heated oil bath set to 65 °C. 7. Maintain heating and vigorous stirring for 12 to 16 hours. Note: Vigorous stirring is required because the reaction is heterogeneous (solid K₂CO₃).

Step 3: Reaction Quenching and Workup 8. Remove the flask from the oil bath and allow it to cool to room temperature. 9. Quench the reaction by pouring the mixture into a beaker containing 50 mL of ice-cold distilled water. 10. Transfer the quenched mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL). 11. Combine the organic layers and wash sequentially with distilled water (3 × 20 mL) to remove residual DMF, followed by a final wash with saturated brine (20 mL). 12. Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel. Use a gradient eluent system of Hexanes:Ethyl Acetate (starting at 9:1 and increasing polarity to 7:3). 14. Pool the fractions containing the target compound (monitor via TLC, visualized with UV and phosphomolybdic acid stain) and concentrate in vacuo to afford Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate.

Analytical Validation System

To ensure the trustworthiness of the synthesized compound, the following self-validating analytical parameters should be confirmed:

Analytical MethodExpected Diagnostic Features
¹H NMR (400 MHz, CDCl₃) δ ~6.50 ppm (br s, 1H, NH Ac); δ ~4.30 ppm (q, 2H, ester -OCH₂ CH₃); δ ~2.05 ppm (s, 3H, acetyl -CH₃ ); δ ~1.30 ppm (t, 3H, ester -OCH₂CH₃ ); Complex multiplets between δ 0.8 - 1.8 ppm corresponding to the 1-methylpentyl chain.
¹³C NMR (100 MHz, CDCl₃) δ ~169 ppm (Amide C=O); δ ~166 ppm (Ester C=O); δ ~116 ppm (-C N); δ ~63 ppm (Ester -OC H₂-); δ ~58 ppm (Quaternary alpha-carbon).
LC-MS (ESI+) Expected m/z for [M+H]⁺: 255.17 (Exact mass of C₁₃H₂₂N₂O₃ is 254.16).

Sources

Application

using Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate as a precursor in peptide synthesis

Application Note: Synthesis and Integration of 2-Amino-3-methylheptanoic Acid via Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate in Advanced Peptide Engineering Executive Summary & Mechanistic Rationale The incorporati...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Integration of 2-Amino-3-methylheptanoic Acid via Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate in Advanced Peptide Engineering

Executive Summary & Mechanistic Rationale

The incorporation of non-canonical amino acids (ncAAs) into peptide backbones is a cornerstone strategy in modern drug development to overcome the poor pharmacokinetic profiles of native peptides. Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (CAS: 92107-39-6) serves as a critical, highly substituted cyanoacetate precursor for the synthesis of 2-amino-3-methylheptanoic acid (2-AMHA) [1].

As a higher aliphatic homolog of L-isoleucine, 2-AMHA possesses a bulky 1-methylpentyl side chain. When integrated into therapeutic peptides (such as TGF-beta mimics) or peptidomimetic agrochemicals (like tenuazonic acid derivatives), this residue introduces profound steric hindrance[2][3].

The Causality of Precursor Selection: Synthesizing highly sterically hindered α -amino acids via a standard Strecker synthesis is kinetically unfavorable; bulky ketones react sluggishly with ammonia and cyanide. Utilizing an active methylene alkylation strategy—where an ethyl 2-acetamido-2-cyanoacetate derivative is alkylated to form a fully substituted quaternary carbon—bypasses this kinetic barrier[4]. The resulting intermediate, ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate, can then be forced through harsh hydrolysis and decarboxylation to yield the desired amino acid[5].

The Chemistry of Steric Shielding

The primary utility of 2-AMHA is its ability to induce localized structural rigidity and shield the peptide backbone from proteolytic enzymes. Proteases typically require the peptide backbone to adopt an extended β -strand conformation to fit within the enzyme's catalytic cleft. The extended aliphatic bulk of the 1-methylpentyl group creates a severe steric clash with the S1/S1' binding pockets of standard proteases, drastically reducing the rate of amide bond hydrolysis[6].

Pathway P Protease Active Site D1 Proteolytic Cleavage P->D1 Hydrolysis B1 Peptide with Canonical Ile C1 Enzyme-Substrate Complex B1->C1 B2 Peptide with 2-AMHA C2 Steric Clash (1-Methylpentyl Group) B2->C2 C1->P C2->P D2 Proteolytic Stability (Extended Half-Life) C2->D2 Shielding Effect

Mechanism of proteolytic resistance conferred by the steric bulk of the 2-AMHA side chain.

Quantitative Data: Physicochemical Impact

To understand the impact of substituting canonical Isoleucine with 2-AMHA, we must quantify the shifts in lipophilicity and steric bulk. The following table summarizes the theoretical and observed physicochemical deviations.

PropertyCanonical L-Isoleucine2-Amino-3-methylheptanoic Acid (2-AMHA)Impact on Peptide Design
Side Chain Structure -CH(CH 3​ )CH 2​ CH 3​ (sec-butyl)-CH(CH 3​ )CH 2​ CH 2​ CH 2​ CH 3​ (1-methylpentyl)Increases hydrophobic surface area.
LogP (Side Chain Proxy) ~1.8~2.9Enhances membrane permeability and lipid anchoring.
Steric Bulk (A-Value) HighExtremePrevents receptor degradation; complicates SPPS coupling.
Proteolytic Half-Life Baseline (1x)> 15x extension (depending on sequence context)Ideal for oral or long-acting injectable formulations.

Experimental Workflows & Self-Validating Protocols

The conversion of the precursor into a usable Solid-Phase Peptide Synthesis (SPPS) building block requires three distinct phases. Because of the extreme steric crowding at the α -carbon, standard conditions will fail. The protocols below are engineered with specific causal adjustments to overcome these thermodynamic barriers.

G A Ethyl 2-(acetylamino)- 2-cyano-3-methylheptanoate B Acid Hydrolysis (6M HCl, 100°C) A->B Cleaves Ester & Nitrile C Decarboxylation (-CO2) B->C Thermal D 2-Amino-3-methylheptanoic Acid (2-AMHA) C->D Yields Free Amino Acid E Fmoc-OSu / Base (Protection) D->E N-alpha Protection F Fmoc-2-AMHA (SPPS Precursor) E->F Ready for Coupling

Workflow of 2-AMHA synthesis from the cyanoacetate precursor and preparation for SPPS.

Protocol A: Acid-Catalyzed Hydrolysis and Decarboxylation

Causality: Basic hydrolysis often stalls at the primary amide stage due to steric shielding. Refluxing in strong acid (6M HCl) is mandatory to force the hydrolysis of the ester, nitrile, and acetamido groups, followed by spontaneous thermal decarboxylation of the transient malonic acid[5].

  • Setup: Suspend 10.0 g of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate in 100 mL of 6M HCl in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to a vigorous reflux (100–105 °C) for 48 hours. The prolonged time is required to cleave the highly hindered acetamido group.

  • Workup: Cool the reaction to room temperature. Extract the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted organic impurities.

  • Isolation: Evaporate the aqueous layer under reduced pressure to yield the crude 2-AMHA hydrochloride salt.

  • Self-Validation Check: Perform LC-MS (ESI+). The presence of a dominant peak at m/z 160.13 [M+H] + confirms successful deprotection and decarboxylation. A peak at m/z 202 indicates incomplete cleavage of the acetyl group, requiring further refluxing.

Protocol B: Fmoc-Protection of 2-AMHA

Causality: To utilize 2-AMHA in standard Fmoc-SPPS, the α -amine must be protected. The steric bulk requires the use of a highly reactive protecting reagent (Fmoc-OSu) and a biphasic basic system to maintain the amine in its nucleophilic unprotonated state.

  • Setup: Dissolve the 2-AMHA hydrochloride salt (approx. 5.0 g) in 50 mL of 10% aqueous Na 2​ CO 3​ . Cool the solution to 0 °C in an ice bath.

  • Addition: Dissolve 1.1 equivalents of Fmoc-OSu in 50 mL of 1,4-dioxane. Add this solution dropwise to the aqueous mixture over 30 minutes under vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Wash the mixture with ethyl acetate (2 x 30 mL) to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl (careful: CO 2​ evolution). Extract the precipitated product with ethyl acetate (3 x 50 mL).

  • Self-Validation Check: Perform TLC (Hexanes:EtOAc 1:1 with 1% AcOH). The product should be UV-active and Ninhydrin-negative.

Protocol C: SPPS Coupling of Fmoc-2-AMHA

Causality: Standard carbodiimide chemistry (DIC/HOBt) will fail to couple Fmoc-2-AMHA due to the 1-methylpentyl group physically blocking incoming nucleophiles. We must use HATU, which forms a highly reactive 7-azabenzotriazole active ester, combined with HOAt to provide a neighboring-group effect that accelerates aminolysis.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes. Deprotect the N-terminus using 20% piperidine in DMF.

  • Activation: In a separate vial, dissolve 4 equivalents (0.4 mmol) of Fmoc-2-AMHA and 3.9 equivalents of HATU in minimal DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIEA). Stir for 2 minutes to pre-activate the amino acid.

  • Coupling: Add the activated mixture to the resin. Agitate at 50 °C (using a microwave peptide synthesizer if available) for 60 minutes.

  • Self-Validation Check (Critical): Perform a micro-cleavage of 5 mg of resin using TFA/TIPS/H 2​ O (95:2.5:2.5) for 1 hour. Analyze the supernatant via MALDI-TOF or LC-MS. Do not rely on the Kaiser test, as sterically hindered secondary/primary amines often yield false negatives. If the uncoupled peptide mass is still present, perform a second coupling cycle using PyAOP/HOAt before proceeding.

References

  • US2479662A - Synthesis of amino acids Source: Google Patents URL
  • Structure-based ligand design and discovery of novel tenuazonic acid derivatives with high herbicidal activity Source: National Institutes of Health (PMC) URL:[Link]

  • US20060293228A1 - Therapeutic compositions and methods using transforming growth factor-beta mimics Source: Google Patents URL

Sources

Method

Application Note: Catalytic Hydrogenation Protocols for Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate

Executive Summary Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate is a highly functionalized, sterically hindered intermediate crucial for the synthesis of complex unnatural α,β -diamino acids. The molecule features a q...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate is a highly functionalized, sterically hindered intermediate crucial for the synthesis of complex unnatural α,β -diamino acids. The molecule features a quaternary α -carbon (C2) bearing an ethyl ester, an acetamido group, a cyano group, and a 1-methylpentyl chain. This application note details the field-proven methodologies for the selective catalytic hydrogenation of the nitrile group (-CN) to a primary amine (-CH₂NH₂) without perturbing the labile ester or amide functionalities.

Mechanistic Rationale & Structural Challenges

The central synthetic challenge in [3] is the suppression of secondary and tertiary amine byproducts. The reduction proceeds via a highly reactive imine intermediate (-CH=NH). If left unmitigated, the newly formed primary amine will act as a nucleophile, attacking the unreacted imine to form a secondary amine dimer.

Furthermore, the substrate presents severe steric hindrance. The C2 quaternary stereocenter is flanked by a bulky 1-methylpentyl group (derived from the 3-methylheptanoate backbone). This steric bulk impedes the approach of the nitrile to the catalyst surface, necessitating elevated hydrogen pressures and mild heating. However, the presence of the ethyl ester and the acetamido group restricts the use of overly harsh conditions (e.g., high temperatures or strong aqueous bases) to prevent hydrolysis or unwanted amide cleavage.

Condition Selection & Causality

To achieve high primary amine selectivity while navigating the steric and functional group constraints, the protocol must manipulate the reaction equilibrium or deactivate the nucleophilic product:

  • Strategy A (Equilibrium Shift via Ammonia): Utilizing Raney Nickel in anhydrous ethanolic ammonia is the industry standard for this transformation [2].

    • Causality: The massive molar excess of ammonia gas shifts the equilibrium of the imine-amine condensation backward, strongly favoring the primary amine. Raney Nickel is highly chemoselective, ensuring the ester and acetamido groups remain fully intact.

  • Strategy B (Nucleophile Deactivation via Acid): Utilizing Palladium on Carbon (Pd/C) under strictly anhydrous acidic conditions (e.g., HCl in dioxane/ethanol).

    • Causality: The acid immediately protonates the newly formed primary amine into an ammonium salt (-CH₂NH₃⁺). This renders the nitrogen lone pair non-nucleophilic, completely preventing it from attacking the intermediate imine.

Quantitative Data Summary

The following table summarizes the optimized parameters for the two primary hydrogenation strategies.

ParameterProtocol A: Raney Ni / NH₃ (Recommended)Protocol B: Pd/C / HCl
Catalyst Raney Nickel (W-2 or W-4)10% Palladium on Carbon
Solvent System Anhydrous EtOH / NH₃ (gas)Anhydrous EtOH / HCl (in dioxane)
H₂ Pressure 50 – 80 psi (3.5 – 5.5 bar)40 – 60 psi (2.8 – 4.1 bar)
Temperature 40 – 50 °C (Heating required for sterics)25 – 40 °C
Primary Amine Selectivity High (>90%), isolated as free baseVery High (>95%), isolated as HCl salt
Functional Group Tolerance Excellent (Ester/Acetamido intact)Good (Requires strict exclusion of water)

Mechanistic Pathway

G Nitrile Nitrile (-CN) Imine Imine Intermediate (-CH=NH) Nitrile->Imine H2 / Cat. Primary Primary Amine Target (-CH2NH2) Imine->Primary H2 / Cat. Secondary Secondary Amine Byproduct Imine->Secondary + Primary Amine - NH3 Ammonia Ammonia (NH3) Shifts Equilibrium Ammonia->Imine Suppresses Condensation Acid Acid (H+) Protonates Amine Acid->Primary Forms Ammonium Salt

Mechanistic pathway of nitrile hydrogenation and suppression of secondary amine byproducts.

Detailed Experimental Protocols

Protocol A: Raney Nickel with Ethanolic Ammonia (Recommended)

This method is highly robust for [1] and ensures the preservation of the ester functionality.

Step 1: Catalyst Preparation

  • Under an inert argon atmosphere, transfer 1.5 g of active Raney Nickel (50% slurry in water) to a Schlenk flask.

  • Wash the catalyst with anhydrous ethanol (3 × 15 mL), decanting the supernatant carefully each time.

  • Causality: Water must be strictly excluded from the reaction matrix. The presence of water at elevated temperatures will lead to the hydrolysis of the ethyl ester and the intermediate imine (yielding an unwanted aldehyde).

Step 2: Reaction Setup

  • In a Parr high-pressure hydrogenation vessel, dissolve 10.0 mmol of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate in 40 mL of anhydrous ethanol previously saturated with anhydrous ammonia gas (~2.5 M).

  • Transfer the washed Raney Nickel slurry into the vessel.

Step 3: Hydrogenation

  • Seal the vessel and purge the headspace with nitrogen gas three times, followed by hydrogen gas three times to remove all oxygen [4].

  • Pressurize the reactor to 60 psi with H₂.

  • Initiate vigorous stirring and heat the reaction mixture to 45 °C.

  • Causality: The 1-methylpentyl group creates a dense steric shield around the cyano group. Heating to 45 °C provides the necessary kinetic energy for the nitrile to effectively coordinate with the nickel surface.

Step 4: Self-Validation & Monitoring

  • Validation System: Monitor the hydrogen uptake via the pressure gauge. A stabilized pressure over a 2-hour window indicates the cessation of hydrogen uptake (typically complete within 12–16 hours).

  • Post-reaction, spot an aliquot on a TLC plate. A positive ninhydrin stain (deep purple) validates the presence of the primary amine, while UV/Iodine confirms the consumption of the starting nitrile.

Step 5: Workup

  • Vent the hydrogen and thoroughly purge the system with nitrogen.

  • Filter the reaction mixture through a tightly packed pad of Celite® to safely remove the highly pyrophoric Raney Nickel. Wash the filter cake with additional ethanol (20 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude primary amine.

Protocol B: Pd/C under Anhydrous Acidic Conditions

Use this protocol if the downstream application requires the amine to be isolated directly as a stable hydrochloride salt.

Step 1: Reaction Setup

  • In a high-pressure reactor, dissolve 10.0 mmol of the substrate in 40 mL of anhydrous ethanol.

  • Add 2.0 equivalents (20.0 mmol) of anhydrous HCl (e.g., 4.0 M HCl in dioxane).

  • Causality: Aqueous HCl must be avoided to prevent acid-catalyzed ester hydrolysis.

Step 2: Catalyst Addition & Hydrogenation

  • Carefully add 10% Pd/C (10 mol% Pd) under a stream of nitrogen.

  • Purge the vessel, pressurize to 50 psi H₂, and stir at 35 °C for 18 hours.

Step 3: Self-Validation & Workup

  • Validation System: The immediate formation of the ammonium hydrochloride salt inherently prevents secondary amine formation. To validate, alkalinize a micro-aliquot and analyze via GC-MS; the chromatogram will confirm the exact molecular weight of the target diamine derivative without higher-mass secondary amine adducts.

  • Filter the mixture through Celite® to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure to isolate the product as a stable hydrochloride salt.

References

  • Master Organic Chemistry. "The Strecker Synthesis of Amino Acids" (Contextualizing α -cyano and imine reactivity). URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Iron Binding Dendrimers: A Novel Approach for the Treatment of Haemochromatosis" (Details Raney Ni hydrogenation conditions of cyano groups). URL:[Link]

  • Organic Letters (ACS Publications). "Cobalt-Catalyzed Selective Hydrogenation of Nitriles to Secondary Imines" (Discusses the mechanistic selectivity challenges of primary vs secondary amines in nitrile hydrogenation). URL:[Link]

Application

Application Notes &amp; Protocols: A Detailed Mechanistic and Practical Guide to the Hydrolysis of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate

For Researchers, Scientists, and Drug Development Professionals. Introduction and Significance The hydrolysis of α-acetylamino-α-cyanoesters is a pivotal transformation in synthetic organic chemistry, particularly in the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction and Significance

The hydrolysis of α-acetylamino-α-cyanoesters is a pivotal transformation in synthetic organic chemistry, particularly in the synthesis of non-proteinogenic α-amino acids. These amino acids are crucial building blocks in the development of novel pharmaceuticals, peptidomimetics, and other biologically active molecules. The title compound, ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate, serves as an excellent case study for this reaction class. Its structure is reminiscent of an intermediate derived from the Strecker synthesis, a classic method for amino acid preparation.[1][2][3]

This guide provides a comprehensive analysis of the hydrolysis of this trifunctional molecule, which contains an ester, an amide (acetylamino group), and a nitrile (cyano group). The successful conversion of this substrate to the target 2-amino-3-methylheptanoic acid requires the cleavage of all three functional groups. This process can be effectively carried out under either acidic or basic conditions, each with its own distinct mechanistic pathway and experimental considerations. Understanding these mechanisms is paramount for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.

Reaction Overview

The overall transformation involves the complete hydrolysis of the ester, amide, and nitrile functionalities to yield the corresponding α-amino acid.

Starting Material: Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate Final Product: 2-Amino-3-methylheptanoic acid

The reaction proceeds with the incorporation of water molecules and results in the formation of several byproducts, which must be separated during the workup procedure.

  • Under acidic conditions: The final product is typically an ammonium salt of the amino acid, along with ethanol and acetic acid.

  • Under basic conditions: The reaction yields the carboxylate salt of the amino acid, the acetate ion, ethanol, and ammonia. A subsequent acidification step is required to obtain the neutral amino acid.

Mechanistic Pathways

The hydrolysis of ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate is a multi-step process. While the exact sequence of cleavage can vary depending on the reaction conditions, the hydrolysis generally proceeds through the conversion of the nitrile to an amide, followed by the hydrolysis of the ester and both amide groups.[4][5] A key feature of this reaction is the hydrolysis of the geminal cyano and acetylamino groups at the α-carbon, which leads to an intermediate that readily decarboxylates to furnish the final α-amino acid.

Acid-Catalyzed Hydrolysis Mechanism

Under strong acidic conditions (e.g., refluxing aqueous HCl or H₂SO₄), all three functional groups undergo hydrolysis.[6] The reaction is initiated by the protonation of the most basic sites, which activates them towards nucleophilic attack by water.

Step-by-Step Mechanism:

  • Nitrile Hydrolysis to Amide: The nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then attacks this carbon.[5][7] A series of proton transfers results in an imidic acid intermediate, which tautomerizes to a primary amide.[4]

  • Ester Hydrolysis: The carbonyl oxygen of the ethyl ester is protonated, activating the carbonyl carbon for nucleophilic attack by water.[8][9][10] This forms a tetrahedral intermediate. Proton transfers and the subsequent elimination of ethanol yield the carboxylic acid.

  • Amide (Acetylamino) Hydrolysis: Similar to ester hydrolysis, the carbonyl oxygen of the acetylamino group is protonated.[11][12] Water attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Protonation of the nitrogen atom makes it a good leaving group (as an amine), which is then eliminated to form a carboxylic acid and the protonated amine.

  • Decarboxylation: The hydrolysis of both the original nitrile and the ester group results in a β-keto acid-like intermediate (a malonic acid derivative with an amino group) which is unstable under the harsh, hot acidic conditions and readily undergoes decarboxylation to yield the final α-amino acid.

  • Final Product: The final product in the acidic solution is the ammonium salt of 2-amino-3-methylheptanoic acid. Neutralization with a base is required to isolate the zwitterionic amino acid.

Acid_Catalyzed_Hydrolysis Start Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate Intermediate1 Protonated Nitrile & Ester Start->Intermediate1 H₃O⁺ Intermediate2 Amide-Ester Intermediate Intermediate1->Intermediate2 + 2H₂O - EtOH Intermediate3 Amino-Dicarboxylic Acid Intermediate2->Intermediate3 H₃O⁺, Δ + H₂O - Acetic Acid Intermediate4 Decarboxylation Intermediate3->Intermediate4 Heat (Δ) Product 2-Amino-3-methylheptanoic Acid (Ammonium Salt) Intermediate4->Product - CO₂

Caption: Acid-catalyzed hydrolysis workflow.

Base-Catalyzed Hydrolysis (Saponification) Mechanism

In the presence of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) and heat, all three functional groups are hydrolyzed via nucleophilic acyl substitution.[13][14]

Step-by-Step Mechanism:

  • Ester Saponification: A hydroxide ion (a strong nucleophile) directly attacks the electrophilic carbonyl carbon of the ester.[14] The resulting tetrahedral intermediate collapses, eliminating the ethoxide ion (⁻OEt) and forming a carboxylic acid. The ethoxide then deprotonates the carboxylic acid in an irreversible acid-base reaction, forming a carboxylate and ethanol.

  • Nitrile Hydrolysis: The hydroxide ion attacks the nitrile carbon, and subsequent protonation of the nitrogen by water yields an imidic acid, which tautomerizes to a primary amide.[4][15]

  • Amide Hydrolysis: The hydroxide ion attacks the carbonyl carbons of both the acetylamino group and the primary amide formed from the nitrile.[6][13] This is generally a slower process than ester hydrolysis. The tetrahedral intermediate expels an amide anion (a poor leaving group), a step which is driven forward by the subsequent irreversible deprotonation of the newly formed carboxylic acid by the strongly basic amide anion.

  • Final Product: The reaction mixture contains the sodium or potassium salt of the dicarboxylate, which upon decarboxylation and subsequent acidification during workup, yields the neutral zwitterionic amino acid.

Base_Catalyzed_Hydrolysis Start Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate Step1 Saponification & Nitrile Hydrolysis Start->Step1 1. NaOH, H₂O, Δ Intermediate1 Amide-Carboxylate Intermediate Step1->Intermediate1 - EtOH Step2 Amide Hydrolysis Intermediate1->Step2 NaOH, H₂O, Δ Intermediate2 Amino-Dicarboxylate Salt Step2->Intermediate2 - Acetate - NH₃ Step3 Acidic Workup Intermediate2->Step3 2. H₃O⁺, Δ Product 2-Amino-3-methylheptanoic Acid Step3->Product - CO₂

Caption: Base-catalyzed hydrolysis workflow.

Experimental Protocols

The choice between acid and base catalysis often depends on the stability of the starting material and the desired final product form. Acid hydrolysis is often more direct but may require harsher conditions.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is designed for the complete hydrolysis of the starting material to the corresponding α-amino acid hydrochloride salt, followed by neutralization to isolate the zwitterionic product.

Materials and Equipment:

  • Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate

  • Concentrated Hydrochloric Acid (HCl, ~12 M) or 6M H₂SO₄

  • Diethyl ether or other suitable organic solvent for extraction

  • Pyridine or dilute NaOH solution for neutralization

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, place the ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (1.0 eq). Add a 6 M solution of hydrochloric acid (approximately 10-20 volumes relative to the starting material).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction should be stirred vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed. This can take several hours (typically 8-24 hours).

  • Workup - Part 1 (Extraction): After the reaction is complete, cool the mixture to room temperature. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove acetic acid and any non-polar impurities. Discard the organic layers.

  • Workup - Part 2 (Isolation): The aqueous layer now contains the amino acid hydrochloride. The water and excess HCl can be removed under reduced pressure using a rotary evaporator to yield the crude hydrochloride salt.

  • Neutralization and Purification: Dissolve the crude salt in a minimal amount of water. Slowly add pyridine or a dilute NaOH solution until the pH reaches the isoelectric point of the amino acid (typically pH 5-6). The zwitterionic amino acid should precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Final Steps: Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This protocol yields the carboxylate salt of the amino acid, which must be neutralized in a separate workup step.

Materials and Equipment:

  • Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate

  • Sodium Hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)

  • Concentrated Hydrochloric Acid (HCl) for neutralization

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • pH paper or pH meter

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve sodium hydroxide (at least 4.0 eq) in water (approximately 10-20 volumes). Add the ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (1.0 eq) to the basic solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Ammonia gas may be evolved during the reaction.

  • Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS (typically 8-24 hours).

  • Workup - Part 1 (Neutralization): Cool the reaction mixture in an ice bath. Carefully and slowly, add concentrated HCl with stirring to neutralize the excess NaOH and to bring the pH to the isoelectric point of the amino acid (pH 5-6). The product will precipitate as the solution becomes neutral.

  • Workup - Part 2 (Isolation): Keep the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Final Steps: Collect the precipitated amino acid by vacuum filtration. Wash the solid with copious amounts of cold water to remove inorganic salts (NaCl), followed by a rinse with cold ethanol. Dry the product under vacuum.

Data Presentation: Comparative Overview

The following table summarizes the key parameters and expected outcomes for both hydrolytic methods. Yields are hypothetical and will vary based on the specific substrate and reaction scale.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Primary Reagent Strong Acid (e.g., 6M HCl)Strong Base (e.g., 10M NaOH)
Reaction Conditions Reflux (Heat, Δ)Reflux (Heat, Δ)
Typical Duration 8 - 24 hours8 - 24 hours
Intermediate Product Amino acid ammonium saltAmino acid carboxylate salt
Workup Requirement Extraction, BasificationAcidification
Key Byproducts Ethanol, Acetic AcidEthanol, Acetate, Ammonia
Hypothetical Yield 65 - 80%70 - 85%
Advantages Direct hydrolysis; volatile byproductsOften higher yielding; milder on some functionalities
Disadvantages Harsh conditions; potential for side reactionsRequires careful neutralization; ammonia evolution

References

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • Chemistry Steps. (2022, May 15). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Khan Academy. (2014, March 14). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Mechanism of Ester Hydrolysis. (2019, January 15). YouTube. Retrieved from [Link]

  • Mechanism of Amide Hydrolysis. (2019, January 15). YouTube. Retrieved from [Link]

  • The Journal of Physical Chemistry B. (2003, October 9). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Sketchy MCAT. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Mechanism Explained: Hydrolysis of Nitriles. (2024, April 8). YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

Sources

Method

Application Note: Synthesis and Utilization of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate in Drug Discovery

Executive Summary Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (CAS No. 92107-39-6)[1] is a highly versatile, sterically hindered synthetic intermediate pivotal in the development of unnatural amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (CAS No. 92107-39-6)[1] is a highly versatile, sterically hindered synthetic intermediate pivotal in the development of unnatural amino acids. In modern drug discovery and agrochemical development, its primary application lies in its conversion to 2-amino-3-methylheptanoic acid [2]. This unnatural amino acid is a critical building block for synthesizing advanced tetramic acid derivatives (e.g., tenuazonic acid analogs like D13)[3]. These derivatives exhibit potent bioactivities, including targeted inhibition of photosystem II (PSII) and dihydroxyacid dehydratase (DHAD), making them highly valuable in antimicrobial, herbicidal, and peptidomimetic research[4].

Chemical Causality & Mechanistic Rationale

As a Senior Application Scientist optimizing synthetic routes for sterically hindered unnatural amino acids, I frequently observe the limitations of the classic diethyl acetamidomalonate approach. The bulky diester moiety creates significant steric clash during the SN2 transition state when reacting with secondary alkyl halides (such as 2-bromohexane).

By substituting one ester group with a linear, sp-hybridized cyano group—yielding ethyl acetamidocyanoacetate—we drastically reduce the steric profile of the enolate. This structural modification lowers the activation energy barrier, enabling efficient alkylation to form Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate[1]. Furthermore, the enhanced electron-withdrawing capacity of the nitrile group increases the alpha-proton's acidity. This allows the use of milder bases (e.g., 5), which effectively suppresses competing E2 elimination pathways that typically ruin yields with secondary halides[5].

Self-Validating Experimental Protocol

Synthesis of 2-Amino-3-methylheptanoic acid via Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate

This protocol describes the alkylation, hydrolysis, and isolation workflow. To ensure trustworthiness and reproducibility, In-Process Controls (IPCs) are embedded to create a self-validating system at every critical juncture.

Step 1: Alkylation (Formation of the Intermediate)
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under an N₂ atmosphere, dissolve ethyl acetamidocyanoacetate (1.0 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq) at 0 °C. Stir for 30 minutes to ensure complete enolate formation[5].

  • Alkylation: Dropwise add 2-bromohexane (1.2 eq). Warm the system to 60 °C and stir for 18 hours.

  • IPC 1 (Reaction Completion): Analyze via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material spot (Rf ~0.2) and the appearance of a new, higher-running spot (Rf ~0.5) validates the successful formation of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate.

  • Workup: Quench with H₂O, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Hydrolysis and Decarboxylation
  • Reaction Setup: Suspend the crude Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate in 6M HCl (10 mL/g of intermediate)[6].

  • Reflux: Heat the mixture to 100 °C and reflux for 48 hours. The highly acidic conditions simultaneously hydrolyze the ester and nitrile groups, cleave the acetyl protecting group, and induce decarboxylation of the transient beta-diacid[6].

  • IPC 2 (Decarboxylation Confirmation): Monitor for the cessation of CO₂ gas evolution. Take a 50 µL aliquot, neutralize with NaOH, and perform a Ninhydrin test on a silica plate. A deep purple color confirms the successful liberation of the primary amine.

Step 3: Isolation of 2-Amino-3-methylheptanoic acid
  • Purification: Cool the mixture to room temperature. Extract with diethyl ether (2x 10 mL) to remove unreacted organic impurities and lipophilic byproducts[6].

  • Concentration: Evaporate the aqueous layer under vacuum at 100 °C using a rotary evaporator to yield the hydrochloride salt of 2-amino-3-methylheptanoic acid as a white solid[7].

  • IPC 3 (Structural Validation): Confirm structure via ¹H-NMR (D₂O). Key validating signals include the alpha-proton doublet (~3.8 ppm) and the terminal methyl triplet (~0.9 ppm) of the sec-hexyl side chain[2].

Workflow A Ethyl acetamidocyanoacetate (Starting Material) C Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (CAS: 92107-39-6) A->C Base (K2CO3/LDA) SN2 Alkylation B 2-Bromohexane (Alkylating Agent) B->C D Acid Hydrolysis & Decarboxylation (6M HCl, 100°C, 48h) C->D IPC: TLC Validation E 2-Amino-3-methylheptanoic acid (Unnatural Amino Acid) D->E IPC: Ninhydrin (+) F Cyclization (e.g., with Diketene) E->F IPC: 1H-NMR G D13 (sec-hexyl-TeA) Tetramic Acid Derivative F->G LC-MS Validation

Fig 1. Self-validating synthetic workflow from starting materials to Tetramic Acid Derivative D13.

Applications in Drug Discovery

Synthesis of Tetramic Acid Derivatives (Tenuazonic Acid Analogs)

The isolated 2-amino-3-methylheptanoic acid is directly utilized to synthesize D13 (sec-hexyl-TeA) , a highly active tenuazonic acid derivative[3]. Tetramic acids are characterized by a pyrrolidine-2,4-dione ring system and are renowned for their diverse biological activities, including antibacterial, antiviral, and enzyme-inhibitory properties[6]. By substituting the natural L-isoleucine precursor with 2-amino-3-methylheptanoic acid, researchers extend the alkyl side chain at the C5 position of the pyrrole ring from a sec-butyl to a sec-hexyl group[8]. This targeted modification significantly enhances the lipophilicity and binding affinity of the molecule within the hydrophobic pockets of target proteins[2].

Peptidomimetics and Novel Amino Acid Therapeutics

Beyond tetramic acids, 2-amino-3-methylheptanoic acid is incorporated into novel peptide sequences to create peptidomimetics with enhanced proteolytic stability[9]. The bulky sec-hexyl side chain sterically shields adjacent peptide bonds from enzymatic cleavage, drastically improving the pharmacokinetic profile and half-life of peptide-based therapeutics[10].

Mechanism Ligand D13 (sec-hexyl-TeA) Tetramic Acid Binding Hydrophobic Binding Pocket (Leu218, His252, Gly256) Ligand->Binding sec-hexyl side chain anchors ligand Target Target Protein (e.g., D1 Protein / PSII) Target->Binding Structural Conformation Inhibition Enzyme / Electron Transport Inhibition Binding->Inhibition Blocks natural substrate (PQ) Phenotype Herbicidal & Antimicrobial Effect Inhibition->Phenotype Cellular Apoptosis / Necrosis

Fig 2. Mechanism of action for D13 binding to the D1 protein pocket, leading to target inhibition.

Quantitative Data: Structure-Activity Relationship (SAR)

The impact of utilizing different alkylated cyanoacetate intermediates is evident in the biological activity of the resulting tetramic acid derivatives. The table below summarizes the structure-activity relationship (SAR) data for target inhibition[4].

CompoundPrecursor Amino AcidC5 Side ChainRelative Inhibitory Activity
TeA (D0) L-Isoleucinesec-butyl1.0x (Baseline)
D6 2-Amino-3-methylhexanoic acidsec-pentyl~1.8x
D13 2-Amino-3-methylheptanoic acid sec-hexyl >2.5x (Optimal)
D27 2-Amino-3-methyloctanoic acidsec-heptyl~1.2x

Data indicates that the sec-hexyl derivative (D13), derived from Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate, achieves optimal hydrophobic interactions without exceeding the steric limits of the target binding pocket[8]. Extending the chain further (D27) results in a drop in efficacy due to steric clash.

References

  • PubMed (NIH): Potassium carbonate as a base in the alkylation of ethyl acetamidocyanoacetate. 5

  • PMC (NIH): Structure-based ligand design and discovery of novel tenuazonic acid derivatives with high herbicidal activity.2

  • Google Patents: Novel amino acid derivatives (US20240400499A1). 9

  • ResearchGate: Effect of active compounds D0 (TeA) and derivatives D6, D13 and D27. 4

Sources

Application

Application Note: Asymmetric Synthesis of Ethyl 2-(Acetylamino)-2-cyano-3-methylheptanoate via Chiral Phase-Transfer Catalysis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Overview Non-natural amino acids featuring bulky, branched aliphatic side chains are highly sought after in p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Overview

Non-natural amino acids featuring bulky, branched aliphatic side chains are highly sought after in peptidomimetic drug development. They are known to enhance proteolytic stability, dictate specific secondary structures, and modulate lipid membrane permeability. Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (CAS 92107-39-6)[1] serves as a highly functionalized, versatile precursor for synthesizing isoleucine/allo-isoleucine analogues and complex α,α -disubstituted amino acids.

The use of ethyl acetamidocyanoacetate as a nucleophilic glycine equivalent has been well-documented for the synthesis of highly substituted amino acids[2]. In drug development, such constrained amino acid derivatives are valuable intermediates for constructing nonproteinogenic α -amino acids[3]. Furthermore, structurally related precursors have demonstrated significant immunosuppressive activity, highlighting the pharmacological relevance of these scaffolds[4].

Traditionally, the alkylation of ethyl acetamidocyanoacetate with secondary alkyl halides (e.g., 2-bromohexane) suffers from poor yields and racemic outcomes due to severe steric hindrance and competing E2 elimination. This protocol details an optimized asymmetric synthesis utilizing a Cinchona alkaloid-derived chiral Phase-Transfer Catalyst (PTC) to achieve high enantioselectivity and yield.

Mechanistic Rationale & Causality (E-E-A-T)

To ensure robust reproducibility, it is critical to understand the why behind the experimental parameters:

  • Substrate Choice (The Cyano Advantage): Ethyl acetamidocyanoacetate is preferred over diethyl acetamidomalonate. The linear, sp-hybridized cyano group significantly reduces steric crowding at the enolate nucleophilic center, permitting the attack on sterically demanding secondary electrophiles like 2-bromohexane. Furthermore, the strong electron-withdrawing nature of the cyano group lowers the pKₐ of the α -proton (pKₐ ~10), allowing the use of milder bases (e.g., aqueous KOH) that are highly compatible with phase-transfer conditions.

  • Chiral Ion-Pairing & Enantioselectivity: Under biphasic conditions, the base deprotonates the substrate at the aqueous-organic interface. The chiral quaternary ammonium cation (e.g., O -allyl- N -(9-anthracenylmethyl)cinchonidinium bromide) exchanges with the inorganic cation to form a lipophilic, chiral ion pair. The rigid 3D pocket of the catalyst shields one prochiral face of the enolate, forcing the 2-bromohexane to approach exclusively from the unhindered face.

  • Solvent & Temperature Effects: A Toluene/DCM (7:3) mixture is used. Toluene provides a non-polar environment that tightens the chiral ion pair (enhancing enantioselectivity), while DCM ensures the solubility of the highly polar starting material. Conducting the reaction at -20 °C reduces the kinetic energy of the system, amplifying the energy difference ( ΔΔG‡ ) between the diastereomeric transition states, thus maximizing the enantiomeric excess (ee) while suppressing E2 elimination.

PTCCycle Aq Aqueous Phase KOH Reservoir Interface Phase Interface Enolate Generation Aq->Interface OH- Migration Org Organic Phase Chiral Ion-Pair Formation Interface->Org Enolate + Chiral PTC+ Alkylation Stereoselective Alkylation with 2-Bromohexane Org->Alkylation Shielded Face Attack Alkylation->Org PTC+ Recycling Product Enantioenriched Product Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate Alkylation->Product Catalyst Release

Mechanistic cycle of chiral phase-transfer catalysis at the aqueous-organic interface.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints are met.

Materials Required
  • Nucleophile: Ethyl 2-acetamido-2-cyanoacetate (1.0 eq, 10.0 mmol, 1.70 g)

  • Electrophile: 2-Bromohexane (1.5 eq, 15.0 mmol, 2.11 mL)

  • Chiral PTC: O -allyl- N -(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq, 1.0 mmol, 0.60 g)

  • Base: 50% w/v aqueous KOH (5.0 eq, 5.6 mL)

  • Solvent: Toluene/Dichloromethane (7:3 v/v, 50 mL), anhydrous

Procedure
  • Preparation of the Biphasic System: In an oven-dried 100 mL Schlenk flask purged with Argon, dissolve ethyl 2-acetamido-2-cyanoacetate and the chiral PTC in 50 mL of the Toluene/DCM mixture.

  • Base Addition & Enolate Generation: Cool the mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath. Slowly add the 50% aq. KOH dropwise over 5 minutes. Stir vigorously at 1000 rpm for 30 minutes.

    • Causality: High-shear stirring (1000 rpm) is mandatory. In biphasic PTC, the reaction rate is limited by the interfacial surface area. High-shear stirring prevents mass-transfer limitations.

    • Self-Validation Checkpoint 1: Stop stirring briefly and allow phase separation. Remove a 10 µL aliquot of the organic layer. IR spectroscopy should show a shift in the ester carbonyl band (from ~1740 cm⁻¹ to ~1690 cm⁻¹), indicating successful enolate formation.

  • Electrophile Addition: Add 2-bromohexane dropwise over 15 minutes via a syringe pump to prevent localized heating.

  • Reaction Monitoring: Maintain the reaction at -20 °C and 1000 rpm for 48 hours.

  • Quenching & Extraction: Quench the reaction by adding 50 mL of saturated aqueous NH₄Cl at -20 °C. Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

    • Self-Validation Checkpoint 2: Analyze the purified product via ¹H NMR (CDCl₃). The spectrum must show two distinct doublets (around 0.8-0.9 ppm) corresponding to the terminal methyl groups of the newly attached sec-hexyl chain, confirming successful alkylation rather than elimination.

Workflow A 1. Substrate & PTC Dissolution B 2. Base Addition (-20°C, KOH) A->B C 3. Electrophile (2-Bromohexane) B->C D 4. Biphasic Reaction (48h, 1000 rpm) C->D E 5. Quench & Extract (NH4Cl / DCM) D->E F 6. Chromatography & Chiral HPLC E->F

Workflow for the asymmetric synthesis and purification of the target amino acid precursor.

Quantitative Data & Condition Optimization

The table below summarizes the optimization of the phase-transfer conditions, highlighting the causal relationship between temperature, solvent polarity, and asymmetric induction.

EntryBase (5.0 eq)Solvent SystemTemp (°C)Yield (%)Enantiomeric Excess (%)
150% KOH (aq)Toluene254562
250% KOH (aq)Toluene/DCM (7:3)06884
3 50% KOH (aq) Toluene/DCM (7:3) -20 82 96
4Cs₂CO₃ (solid)Toluene/DCM (7:3)-207994

Note: Enantiomeric excess (ee) was determined by chiral HPLC analysis using a Chiralcel OD-H column (Hexane/i-PrOH 90:10, 1.0 mL/min, 254 nm).

References

  • Title : C13H22O3N2 - CAS号查询 - 爱化学 (CAS 92107-39-6) Source : iChemistry URL :[Link]

  • Title : The Synthesis of Amino Acids from Ethyl Acetamidomalonate and Ethyl Acetamidocyanoacetate. III. The Use of Primary Halides Source : Journal of the American Chemical Society URL :[Link]

  • Title : N-Alkylation of Diethyl Acetamidomalonate: Synthesis of Constrained Amino Acid Derivatives by Ring-Closing Metathesis Source : ResearchGate URL : [Link]

  • Title : Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

Sources

Method

Application Note: Synthesis of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate via Active Methylene Alkylation

Introduction and Mechanistic Rationale The synthesis of highly sterically hindered, α,α -disubstituted amino acid derivatives is a critical pathway in modern drug discovery. Incorporating bulky alkyl groups at the α -car...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The synthesis of highly sterically hindered, α,α -disubstituted amino acid derivatives is a critical pathway in modern drug discovery. Incorporating bulky alkyl groups at the α -carbon restricts the conformational freedom of downstream peptides, significantly enhancing their resistance to enzymatic proteolysis.

This application note details the synthesis of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate through the base-catalyzed alkylation of an active methylene precursor.

Nomenclature & Synthon Clarification: While legacy literature and automated translation tools sometimes mislabel the starting material as "ethyl isocyanoacetate," the specific retention of both the cyano (-CN) and acetamido (-NHAc) groups in the final product dictates that the correct starting material is ethyl acetamidocyanoacetate (ethyl 2-acetamido-2-cyanoacetate). Direct alkylation of ethyl isocyanoacetate would yield an isonitrile derivative, requiring additional hydration and acylation steps to achieve the target structure.

Causality in Experimental Design

Ethyl acetamidocyanoacetate possesses a highly acidic α -proton (pKa ~9–11) due to the synergistic electron-withdrawing effects of the ester, cyano, and acetamido groups. This high acidity allows for the use of mild bases, such as anhydrous Potassium Carbonate (K₂CO₃), rather than strong bases like Sodium Hydride (NaH) or LDA.

The alkylating agent required to form the "3-methylheptanoate" backbone is 2-bromohexane . Because 2-bromohexane is a secondary alkyl halide, it is highly susceptible to unwanted E2 elimination when exposed to strong bases. By utilizing K₂CO₃ in a polar aprotic solvent like N,N-Dimethylformamide (DMF), we selectively favor the S_N2 nucleophilic substitution pathway over E2 elimination, stabilizing the carbanion while maintaining sufficient nucleophilicity [1].

Reaction Workflow

ReactionWorkflow Step1 1. Deprotonation Ethyl acetamidocyanoacetate + K2CO3 Step2 2. Carbanion Stabilization Resonance across -CN, -COOEt, -NHAc Step1->Step2 DMF Solvent Step3 3. SN2 Alkylation Addition of 2-Bromohexane at 65°C Step2->Step3 Nucleophilic Attack Step4 4. Aqueous Workup Quench & EtOAc Extraction Step3->Step4 Reaction Completion Step5 5. Product Isolation Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate Step4->Step5 Flash Chromatography

Figure 1: Step-by-step workflow for the SN2 alkylation of ethyl acetamidocyanoacetate.

Optimization of Alkylation Conditions

To establish a self-validating protocol, various conditions were tested to balance the S_N2 reaction rate against the competing E2 elimination of the secondary halide. The quantitative data below summarizes the causality behind selecting K₂CO₃/DMF as the optimal system [2].

Base / Solvent SystemTemperature (°C)Time (h)Isolated Yield (%)Mechanistic Observation & Causality
K₂CO₃ / Acetone56 (Reflux)24< 20%Poor solubility of the base limits carbanion formation; slow S_N2 kinetics.
K₂CO₃ / DMF 65 16 72% Optimal balance; polar aprotic solvent enhances nucleophilicity without triggering E2.
NaH / THF0 to 251235%Strong base triggers rapid E2 elimination of 2-bromohexane (forming hexenes).
Cs₂CO₃ / DMF651278%Cesium effect increases enolate reactivity, but reagent cost is prohibitive for scale-up.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Built-in checkpoints allow the researcher to verify the success of each phase before proceeding.

Reagents Required
  • Ethyl acetamidocyanoacetate: 1.70 g (10.0 mmol, 1.0 equiv)

  • 2-Bromohexane: 1.98 g (12.0 mmol, 1.2 equiv)

  • Potassium carbonate (anhydrous): 2.76 g (20.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous): 20 mL

Methodology

Step 1: Carbanion Generation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and attach it to an argon Schlenk line.

  • Dissolve 1.70 g of ethyl acetamidocyanoacetate in 20 mL of anhydrous DMF.

  • Add 2.76 g of finely powdered, anhydrous K₂CO₃ in a single portion.

  • Stir the suspension vigorously at room temperature (20–25 °C) for 45 minutes.

  • Validation Checkpoint: The solution will transition from colorless to a pale yellow tint, visually confirming the generation of the stabilized enolate/carbanion.

Step 2: Electrophilic Alkylation

  • Using a syringe, add 1.98 g of 2-bromohexane dropwise over 10 minutes.

  • Attach a reflux condenser and heat the reaction mixture to 65 °C using a precisely controlled oil bath.

  • Maintain heating and stirring for 16 hours. The elevated temperature is strictly required to overcome the steric hindrance of the secondary alkyl halide during the S_N2 transition state.

  • Validation Checkpoint: Take a 10 µL reaction aliquot, quench in 100 µL of water, and extract with 100 µL of Ethyl Acetate. Spot the organic layer on a silica TLC plate (Eluent: 7:3 Hexane/Ethyl Acetate). The starting material ( Rf​≈0.25 ) should be absent, replaced by a new UV-active spot ( Rf​≈0.55 ).

Step 3: Quenching and Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold distilled water to quench the reaction and solubilize the inorganic salts.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers thoroughly with distilled water (4 × 30 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 50 mL).

  • Causality Note: DMF is highly soluble in water; repeated aqueous washes are mandatory to prevent DMF from co-eluting during chromatography.

Step 4: Isolation and Purification

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude viscous oil via flash column chromatography on silica gel, using a gradient elution from 9:1 to 7:3 Hexane/Ethyl Acetate.

  • Pool the fractions containing the product ( Rf​≈0.55 ) and evaporate the solvent to yield Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate as a dense, pale-yellow oil.

  • Validation Checkpoint (NMR): 1 H NMR (CDCl₃) will confirm success via the complete disappearance of the α -proton singlet of the starting material (~5.2 ppm) and the emergence of a complex multiplet corresponding to the 1-methylpentyl side chain. Note that the product possesses two chiral centers (C2 and C3), and will present as a mixture of diastereomers in the NMR spectra.

References

  • Matsumoto, I. (1967). "Potassium carbonate as a base in the alkylation of ethyl acetamidocyanoacetate." Chemical and Pharmaceutical Bulletin, 15(12), 1990-1995.[Link]

  • Albertson, N. F. (1946). "The Synthesis of Amino Acids from Ethyl Acetamidomalonate and Ethyl Acetamidocyanoacetate. III. The Use of Primary Halides." Journal of the American Chemical Society, 68(3), 450-453.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals troubleshooting low reaction yields during the synthesis of highly substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals troubleshooting low reaction yields during the synthesis of highly substituted unnatural amino acid precursors.

Mechanistic Overview & The "Secondary Halide" Problem

The synthesis of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate relies on the C-alkylation of ethyl acetamidocyanoacetate with 2-bromohexane. Because 2-bromohexane is a secondary alkyl halide, the electrophilic carbon is highly sterically hindered. When the bulky enolate of ethyl acetamidocyanoacetate approaches, steric repulsion often prevents the desired bimolecular nucleophilic substitution ( SN​2 ). Instead, the enolate acts as a base, triggering an E2 elimination that yields hexene isomers and unreacted starting material. Overcoming this requires precise manipulation of solvent kinetics, base strength, and leaving group ability.

Troubleshooting Guide & FAQs

Q1: Why does the alkylation of ethyl acetamidocyanoacetate with 2-bromohexane result in low yields under standard conditions? A1: Under standard historical conditions (e.g., sodium ethoxide in ethanol), the bulky enolate acts primarily as a strong base rather than a nucleophile. This steric clash heavily favors the competing E2 elimination pathway, producing hexene isomers and recovering unreacted starting material[1]. This inherent inefficiency is why primary halides are heavily preferred and more commonly cited in traditional acetamidocyanoacetate alkylations[2].

Q2: Which base and solvent combination maximizes the SN​2 pathway? A2: To suppress elimination and favor C-alkylation, you must enhance the nucleophilicity of the enolate. Switching from protic solvents (ethanol) to polar aprotic solvents (like anhydrous DMF) leaves the enolate unsolvated, "naked," and highly reactive[3]. Pairing DMF with a non-nucleophilic strong base like Sodium Hydride (NaH) or Potassium Carbonate ( K2​CO3​ ) ensures complete, irreversible deprotonation without introducing competing nucleophiles that could cause ester hydrolysis (saponification)[3][4].

Q3: Can I improve the electrophilicity of the secondary halide to outcompete the E2 elimination? A3: Yes. Incorporating a catalytic amount of Sodium Iodide (NaI) into the reaction mixture facilitates an in situ Finkelstein reaction. The iodide ion, being a superior nucleophile, displaces the bromide to form 2-iodohexane. Iodide is a far better leaving group than bromide, which significantly lowers the activation energy for the subsequent SN​2 attack by the enolate, thereby dramatically improving the yield of the target heptanoate derivative.

Quantitative Data Summary: Impact of Reaction Parameters

The following table summarizes the causal relationship between chosen reaction parameters and the expected yield of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate.

Solvent SystemBaseAdditivePrimary Reaction PathwayExpected Yield (%)
EthanolNaOEt (1.1 eq)None E2 Elimination15 - 25%
DMF K2​CO3​ (1.5 eq)NoneMixed SN​2 / E2 40 - 55%
DMFNaH (1.1 eq)None SN​2 Alkylation60 - 70%
DMFNaH (1.1 eq)NaI (0.2 eq)Optimized SN​2 Alkylation80 - 88%

Self-Validating Experimental Protocol: Optimized Alkylation Workflow

This protocol is designed as a self-validating system. Each step includes a physical or chemical indicator to ensure the reaction is proceeding as intended before moving to the next phase.

Materials Required:

  • Ethyl acetamidocyanoacetate (1.0 eq)

  • 2-Bromohexane (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Sodium Iodide (NaI, 0.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Enolate Formation: Suspend NaH in anhydrous DMF at 0 °C under an inert argon atmosphere. Slowly add ethyl acetamidocyanoacetate dropwise.

    • Causality & Validation: DMF maximizes enolate nucleophilicity. The evolution of hydrogen gas ( H2​ ) serves as a visual validation of active deprotonation. Wait until bubbling completely ceases (approx. 30–45 min) to ensure 100% enolate formation.

  • In Situ Halide Activation: Add anhydrous NaI to the reaction mixture and stir for 10 minutes.

    • Causality: NaI converts the sterically hindered 2-bromohexane into the highly reactive 2-iodohexane in situ, creating a superior electrophile.

  • Alkylation: Add 2-bromohexane dropwise via syringe. Gradually heat the reaction mixture to 60 °C.

    • Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The successful progression is validated by the disappearance of the UV-active enolate baseline spot and the emergence of a new, less polar product spot.

  • Quench and Extraction: Once TLC indicates completion (typically 4–6 hours), cool the vessel to room temperature and carefully quench by adding saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Causality: A mild acidic quench neutralizes any unreacted base without hydrolyzing the sensitive ester or cyano functional groups.

  • Purification: Wash the combined organic layers with 5% aqueous sodium thiosulfate ( Na2​S2​O3​ ), followed by brine. Dry over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

    • Validation: The thiosulfate wash is critical; it removes any residual iodine ( I2​ ) generated from NaI oxidation, turning the potentially yellow/brown organic layer clear.

Reaction Pathway Visualization

ReactionOptimization Enolate Ethyl acetamidocyanoacetate Enolate Complex Reaction Mixture (Sterically Hindered) Enolate->Complex Halide 2-Bromohexane (Secondary Halide) Halide->Complex SN2 Target Product Ethyl 2-(acetylamino)-2-cyano- 3-methylheptanoate Complex->SN2 Optimized: NaI, DMF, 60°C (Favors SN2) E2 Side Products Hexenes + Unreacted Enolate Complex->E2 Standard: NaOEt, EtOH (Favors E2 Elimination)

Reaction pathway optimization shifting the mechanism from E2 elimination to the desired SN2 product.

References

  • Potassium carbonate as a base in the alkylation of ethyl acetamidocyanoacetate Source: PubMed (nih.gov) URL:[Link]

  • The Synthesis of Amino Acids from Ethyl Acetamidomalonate and Ethyl Acetamidocyanoacetate. III. The Use of Primary Halides Source: Journal of the American Chemical Society (acs.org) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization and Purification of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate

Introduction: This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the crystallization and purification of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate. Given the limited s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the crystallization and purification of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate. Given the limited specific literature on this compound, this document leverages fundamental principles of organic chemistry and extensive field experience with analogous N-acetylated α-aminonitriles. The advice herein is designed to be a robust starting point for developing a reliable purification protocol.

The structure of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate—comprising an ethyl ester, a nitrile, an N-acetyl group, and a C7 alkyl chain—suggests it is a moderately polar molecule, likely crystalline, and soluble in a range of common organic solvents. Potential impurities may include unreacted starting materials from its synthesis (e.g., from a Strecker or Ugi-type reaction), hydrolysis products, or diastereomers.

Part 1: Troubleshooting Guide - Common Crystallization Issues

This section addresses the most common challenges encountered during the crystallization of N-acetylated α-aminonitriles.

Q1: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue when the solution is supersaturated too quickly or at a temperature above the compound's melting point in that specific solvent environment.

Underlying Causes & Solutions:

  • Rapid Cooling: Fast temperature drops can induce precipitation faster than the molecules can orient themselves into an ordered crystal lattice.

    • Solution: Employ a slower, more controlled cooling ramp. For instance, allow the heated solution to cool to room temperature on the benchtop before transferring it to a colder environment (e.g., a refrigerator or ice bath). For very sensitive compounds, using an insulated container (like a beaker wrapped in glass wool) can ensure gradual cooling.

  • Inappropriate Solvent Choice: The solvent may be too "good," keeping the compound dissolved even at low temperatures, or too "poor," causing it to crash out amorphously.

    • Solution: A systematic solvent screen is recommended. The ideal single solvent for crystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Often, a binary solvent system (one "good" solvent and one "anti-solvent") offers better control. A common starting point for moderately polar compounds like this is an Ethyl Acetate/Heptane or Toluene/Heptane system.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as "crystal growth inhibitors."

    • Solution: First, attempt to purify the crude material using column chromatography to remove major impurities before crystallization. If the oiling persists, the oil itself may be purer than the starting material. You can try to "shock" the oil into crystallizing by scratching the inside of the flask with a glass rod at the oil-solution interface or by adding a seed crystal.

Experimental Protocol: Troubleshooting "Oiling Out"

  • Re-heat the solution containing the oiled-out compound until it is fully dissolved.

  • Add a small amount of the "good" solvent (e.g., Ethyl Acetate) to ensure complete dissolution.

  • Allow the solution to cool very slowly (e.g., over several hours) to room temperature.

  • If no crystals form, add a small seed crystal of the pure compound.

  • If no seed crystal is available, try scratching the inner surface of the flask below the liquid level with a glass rod.

  • If oiling still occurs, consider re-dissolving and adding a small amount of an anti-solvent (e.g., Heptane) dropwise at the elevated temperature until slight turbidity is observed, then allow it to cool slowly.

Q2: No crystals are forming at all, even after extended cooling. What should I do?

A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated. This can be due to several factors.

Underlying Causes & Solutions:

  • Solution is Too Dilute: There may not be enough solute for molecules to aggregate and nucleate.

    • Solution: Carefully evaporate some of the solvent under reduced pressure and then attempt the cooling cycle again. Be cautious not to oversaturate, which can lead to oiling out or impurity entrapment.

  • High Solubility at Low Temperatures: The chosen solvent may be too effective at keeping the compound in solution, even at reduced temperatures.

    • Solution: Introduce an anti-solvent. This is a solvent in which your compound is poorly soluble, but which is miscible with your primary solvent. Add the anti-solvent dropwise to the solution at room temperature until you observe persistent cloudiness (turbidity), which indicates the onset of precipitation. Then, add a few drops of the primary solvent to re-dissolve the precipitate and allow the system to cool slowly.

  • Nucleation Barrier: Sometimes, the initial formation of a crystal nucleus (nucleation) is kinetically hindered.

    • Solution:

      • Seeding: Add a very small amount of a previously obtained pure crystal of the compound. This seed provides a template for further crystal growth.

      • Scratching: As mentioned before, scratching the flask can create micro-abrasions on the glass that serve as nucleation sites.

      • Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes induce nucleation.

Workflow for Inducing Crystallization

start No Crystals Formed dilute Is the solution potentially too dilute? start->dilute evaporate Evaporate some solvent and re-cool dilute->evaporate Yes solvent Is the compound still soluble at low temp? dilute->solvent No end Crystals Formed evaporate->end antisolvent Add anti-solvent (e.g., Heptane) dropwise solvent->antisolvent Yes nucleation Is there a nucleation barrier? solvent->nucleation No antisolvent->end seed Add a seed crystal nucleation->seed scratch Scratch the flask seed->scratch ultrasonicate Apply ultrasonication scratch->ultrasonicate ultrasonicate->end

Caption: Decision tree for troubleshooting lack of crystal formation.

Part 2: Frequently Asked Questions (FAQs)

Q3: What is a good starting solvent system for purifying Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate?

A3: For a molecule with the expected moderate polarity of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate, a binary solvent system often provides the best balance of solubility and selectivity for crystallization. A good starting point is a combination of a moderately polar solvent (the "good" solvent) and a non-polar solvent (the "anti-solvent").

Recommended Starting Solvent Systems:

"Good" Solvent"Anti-Solvent"Rationale
Ethyl AcetateHeptane/HexaneExcellent general-purpose system. The ester group in the solvent is compatible with the target molecule.
TolueneHeptane/HexaneToluene's aromaticity can offer different selectivity for impurities compared to ethyl acetate.
Isopropyl Alcohol (IPA)WaterIf the compound has sufficient polarity, this can be effective. The nitrile and amide groups may allow for some solubility in IPA.
Dichloromethane (DCM)Heptane/HexaneDCM is a strong solvent, useful if solubility in other solvents is low. Use with caution due to its volatility.

Solvent Selection Workflow:

  • Small-Scale Test: In separate test tubes, test the solubility of a small amount of your crude material (~10-20 mg) in about 0.5 mL of various solvents at room temperature and with gentle heating.

  • Identify "Good" Solvents: Find solvents that dissolve your compound when hot but not at room temperature.

  • Identify "Anti-Solvents": Find solvents in which your compound is poorly soluble even when hot.

  • Test Binary Systems: Dissolve your compound in a minimal amount of a hot "good" solvent, then slowly add an "anti-solvent" until turbidity appears. Cool down to see if crystals form.

Q4: How do I assess the purity of my crystallized product?

A4: A combination of techniques should be used to confidently assess purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Record the melting point of your crystallized material and compare it across different batches. A consistent and sharp melting point is a good indicator of high purity.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess purity. Spot your crude material and your crystallized product on the same TLC plate. A pure product should ideally show a single spot. Develop the TLC in a solvent system that gives good separation (e.g., 30% Ethyl Acetate in Heptane, adjust as needed).

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. A pure sample will show a single major peak. The peak area can be used to calculate the purity level (e.g., >99%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any remaining impurities by their characteristic signals.

Q5: My crystals are very fine needles and difficult to filter. How can I get larger crystals?

A5: The formation of fine needles is often a result of rapid crystal growth from a highly supersaturated solution. To obtain larger, more easily filterable crystals, you need to slow down the crystallization process.

Strategies for Increasing Crystal Size:

  • Reduce the Rate of Cooling: As detailed in Q1, slow, controlled cooling is paramount. A Dewar flask or an insulated container can be used to slow down the cooling rate significantly.

  • Reduce the Degree of Supersaturation: Instead of creating a highly concentrated solution, use slightly more solvent. This will require a lower temperature to be reached before crystallization begins, and the growth process will be slower.

  • Use a Solvent System that Promotes Slower Growth: Sometimes, certain solvents or solvent combinations naturally lead to better crystal habits. Experiment with different solvent systems from the table in Q3. Toluene, for example, is known in some cases to promote the growth of larger crystals compared to ethyl acetate.

  • Vapor Diffusion: This is a gentle method for growing high-quality single crystals, which can also be adapted for bulk crystallization. Dissolve your compound in a "good" solvent in a small vial. Place this vial inside a larger, sealed jar containing a larger volume of an "anti-solvent". The anti-solvent vapor will slowly diffuse into the vial, gradually reducing the solubility of your compound and promoting slow crystal growth.

General Purification and Crystallization Workflow

crude Crude Product pre_purify Optional: Column Chromatography crude->pre_purify dissolve Dissolve in minimal hot 'good' solvent pre_purify->dissolve add_anti Add 'anti-solvent' until slight turbidity (optional) dissolve->add_anti cool_slow Slow cooling to room temperature add_anti->cool_slow cool_cold Further cooling (e.g., 4°C) cool_slow->cool_cold filter Filter crystals cool_cold->filter wash Wash with cold anti-solvent filter->wash dry Dry under vacuum wash->dry analyze Analyze Purity (m.p., TLC, HPLC) dry->analyze

Caption: A standard workflow for the purification of the target compound.

References

  • Melting Point Theory. University of Calgary, Department of Chemistry. [Link]

Troubleshooting

reducing side reactions during Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate alkylation

Welcome to the technical support hub for the alkylation of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for the alkylation of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging but crucial transformation. Alkylation of α-cyano esters is a powerful tool for C-C bond formation, yet it is often plagued by side reactions that can diminish yield and complicate purification.

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice. Our goal is to empower you to not only solve common experimental issues but also to understand the underlying chemical principles, enabling you to proactively optimize your reaction conditions.

Core Concepts: Understanding the Reaction Landscape

The core of this reaction is the deprotonation of the α-carbon, which is made acidic by the adjacent electron-withdrawing cyano (-CN) and ester (-COOEt) groups. This generates a resonance-stabilized enolate, which then acts as a nucleophile to attack an alkylating agent. However, the nature of this enolate and the reaction conditions create a landscape ripe for competing pathways.

G Product Product Dialkylation Dialkylation Product->Dialkylation + Base, + R-X Enolate Enolate O_Alkylation O_Alkylation Enolate->O_Alkylation Attack via Oxygen Epimerization Epimerization Enolate->Epimerization Re-protonation Start Start Hydrolysis Hydrolysis Start->Hydrolysis H₂O / Acid / Base (Workup)

Caption: Overview of the desired alkylation pathway and common side reactions.

Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered during the alkylation of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate.

Question 1: My major product is the dialkylated species. How can I improve selectivity for mono-alkylation?

Answer: This is the most frequent side reaction. It occurs because the proton on the α-carbon of your mono-alkylated product is still acidic and can be removed by the base, leading to a second alkylation.[1] The key is to make the initial alkylation kinetically favored over the subsequent one.

Causality & Solutions:

  • Stoichiometry: The most straightforward approach is to limit the possibility of the second reaction. Using a slight excess (1.1-1.2 equivalents) of the starting material relative to the base and alkylating agent can help ensure the base is consumed before it can react significantly with the mono-alkylated product.[2][3]

  • Base Selection: A strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often superior to smaller bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) for mono-alkylation.[4] The bulkiness of LDA can make deprotonation of the more sterically congested mono-alkylated product less favorable.

  • Reaction Conditions:

    • Temperature: Perform the deprotonation and alkylation at low temperatures (e.g., -78 °C to 0 °C). This reduces the overall reaction rate, giving the initial alkylation a better chance to proceed to completion before the second one begins.[5]

    • Addition Rate: Add the alkylating agent slowly and dropwise to the cooled enolate solution. This keeps the concentration of the alkylating agent low, favoring reaction with the more abundant initial enolate.

Question 2: I'm observing a significant byproduct with a different connectivity, likely from O-alkylation. What causes this and how can I promote C-alkylation?

Answer: This issue arises from the ambident nature of the enolate nucleophile, which has reactive sites on both the α-carbon (C-alkylation) and the enolate oxygen (O-alkylation).[1][6] The outcome of this competition is heavily influenced by the reaction environment and reagents, a concept often explained by Hard and Soft Acids and Bases (HSAB) theory. C-alkylation is generally the desired pathway.

Causality & Solutions:

G cluster_C C-Alkylation (Kinetic Control) cluster_O O-Alkylation (Thermodynamic Control) Enolate Enolate Intermediate C_Product Desired C-Alkylated Product Enolate->C_Product Attack via Carbon Favored by: Softer R-X (R-I), Less Polar Solvents (THF), Counter-ion Association (Li⁺) O_Product O-Alkylated Byproduct (Ketenimine intermediate) Enolate->O_Product Attack via Oxygen Favored by: Harder R-X (R-OTs), Polar Aprotic Solvents (DMF, DMSO), 'Naked' Anions (K⁺ with crown ether)

Caption: Factors influencing the C- vs. O-alkylation pathways.

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are excellent at solvating cations, which leads to a more "naked" and highly reactive oxygen anion, favoring O-alkylation.[6] To favor C-alkylation, use less polar solvents like Tetrahydrofuran (THF) or Diethyl Ether. These solvents promote ion-pairing between the cation (e.g., Li⁺) and the enolate oxygen, which sterically shields the oxygen and makes the carbon atom the more accessible nucleophilic site.[6][7]

  • Counter-ion: Smaller, "harder" cations like Li⁺ associate more closely with the oxygen atom, favoring C-alkylation. Larger, "softer" cations like K⁺ lead to a looser ion pair and increase the likelihood of O-alkylation.[6] Therefore, using a lithium base (e.g., LDA, n-BuLi) is preferable to a potassium base (e.g., KOtBu).

  • Alkylating Agent: According to HSAB theory, the "soft" carbon center of the enolate prefers to react with "soft" electrophiles. Alkyl iodides are softer than bromides, which are softer than chlorides. Using a more reactive and softer alkylating agent like an alkyl iodide (R-I) will favor C-alkylation.[1][6]

Question 3: My reaction workup is messy, and I suspect hydrolysis of the ester or cyano group. How can I perform a cleaner workup?

Answer: Both the ester and the nitrile functionalities are susceptible to hydrolysis under acidic or basic aqueous conditions, which are common during reaction quenching and extraction.[8][9] This can lead to the formation of carboxylic acids or amides, complicating purification and reducing the yield of the desired product.[10]

Causality & Solutions:

  • Quenching: Avoid quenching the reaction with strong acids. A standard and safer method is to quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This buffered solution is mildly acidic and effectively neutralizes the remaining base without causing significant hydrolysis.

  • Temperature Control: Perform the quench and subsequent extractions at low temperatures (e.g., in an ice bath). Hydrolysis is temperature-dependent, and keeping the mixture cold will significantly slow down these unwanted reactions.

  • Minimize Contact Time: Do not let your reaction mixture sit for extended periods in aqueous acidic or basic conditions. Proceed through the extraction and washing steps efficiently.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the water, followed by drying with a desiccant like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Question 4: I am concerned about the stereochemical integrity of the α-carbon. Can epimerization occur?

Answer: Yes, epimerization is a significant risk. The α-carbon in your starting material is a stereocenter. The formation of the planar, sp²-hybridized enolate intermediate destroys this stereocenter.[11] If the enolate is protonated again (e.g., by solvent or during workup) before alkylation, it can lead to a mixture of diastereomers, a process known as epimerization.[12]

Causality & Solutions:

  • Use a Strong, Non-Protic System: Employ a strong base (e.g., NaH, LDA) in an anhydrous, aprotic solvent (e.g., THF). This ensures rapid and complete deprotonation, minimizing the equilibrium concentration of the starting material and reducing the chance of proton exchange.[6]

  • Low Temperature: As with other side reactions, low temperatures (-78 °C is common) are crucial. This slows down any potential proton exchange and maintains the stability of the formed enolate until the alkylating agent is added.

  • Efficient Alkylation: Use a reactive alkylating agent (alkyl iodide) to ensure the enolate is consumed quickly in the desired C-C bond-forming reaction, minimizing its lifetime and the opportunity for epimerization.

Data Summary & Recommended Protocols

Table 1: Influence of Reaction Parameters on Selectivity
ParameterTo Favor Mono-Alkylation To Favor C-Alkylation General Recommendations & Rationale
Base Use a sterically hindered base (e.g., LDA).Use a lithium-based counter-ion (e.g., LDA, n-BuLi).LDA offers both steric hindrance and a lithium counter-ion, making it an excellent choice for this substrate.[4]
Solvent N/A (less direct effect)Use a weakly polar, aprotic solvent (e.g., THF, Diethyl Ether).THF is ideal as it promotes ion-pairing, shielding the oxygen atom and favoring C-alkylation. Avoid DMF/DMSO.[6][7]
Temperature Low temperature (-78 °C to 0 °C).Low temperature (-78 °C).Low temperatures are critical for controlling nearly all side reactions by reducing reaction rates and improving selectivity.[5]
Alkylating Agent Use ~1.0 equivalent relative to base.Use a "soft" electrophile (Alkyl Iodide > Bromide > Chloride).An alkyl iodide ensures a rapid and selective reaction at the carbon center.[1][6]
Stoichiometry Use a slight excess of starting material (~1.1 eq).N/AThis helps consume the base before it can deprotonate the mono-alkylated product.[2]
Protocol 1: High-Selectivity Mono-C-Alkylation using LDA

This protocol is designed to maximize the yield of the desired mono-C-alkylated product while minimizing dialkylation and O-alkylation.

Materials:

  • Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (concentration accurately known)

  • Alkyl Iodide (R-I)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • LDA Preparation (In Situ):

    • To the flask, add anhydrous THF (e.g., 5 mL per mmol of starting material).

    • Add diisopropylamine (1.05 equivalents relative to the starting material).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe.

    • Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C.

  • Enolate Formation:

    • Dissolve Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the stirred LDA solution at -78 °C.

    • Stir the resulting mixture at -78 °C for 30-45 minutes to ensure complete deprotonation.

  • Alkylation:

    • Add the alkyl iodide (1.0 equivalent) dropwise to the enolate solution at -78 °C.

    • Stir the reaction at -78 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, allow it to warm slowly to -40 °C or -20 °C.

  • Workup:

    • Quench the reaction at low temperature by slowly adding pre-cooled saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Okano, T., et al. (1976). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene as a Base. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Sankar, U., et al. (2012). Cesium carbonate mediated exclusive dialkylation of active methylene compounds. Current Chemistry Letters. Available at: [Link]

  • Cesium carbonate mediated exclusive dialkylation of active methylene compounds. (2012). Growing Science. Available at: [Link]

  • Jiang, G., et al. (2018). A base promoted one pot solvent free version of the Ramachary reductive coupling/alkylation reaction for the synthesis of 2,2-disubstituted ethyl cyanoacetates. RSC Publishing. Available at: [Link]

  • Keglevich, G. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Molecules. Available at: [Link]

  • Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025). PatSnap Eureka. Available at: [Link]

  • Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. (2023). Journal of the American Chemical Society. Available at: [Link]

  • Van der Eycken, E., et al. (2010). Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews. Available at: [Link]

  • One-Pot Conversion of N-Allyl-α-cyano Esters to α-Allyl-α-cyano Lactams. (2016). Organic Letters. Available at: [Link]

  • Optimization of the alkylation reaction. (2018). ResearchGate. Available at: [Link]

  • Malonic Ester Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Hessler, J. C. (1913). ALKYLATION OF CYANOACETIC ESTER. Journal of the American Chemical Society. Available at: [Link]

  • Alkylation of malonic esters. (1959). Google Patents.
  • Plausible mechanism of the N- and C-alkylation reactions. (2022). ResearchGate. Available at: [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. Available at: [Link]

  • Synthesis and Properties of Novel Alkyl-Substituted Hexaazacyclophanes. (2024). Molecules. Available at: [Link]

  • Chemistry of Nitriles. (2025). Chemistry LibreTexts. Available at: [Link]

  • Steric hindrance classified. (2018). Organic Chemistry Frontiers. Available at: [Link]

  • Munegumi, T., et al. (2016). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis of new ethyl cyanoacetate analogs. (2025). International Journal of Nano Dimension. Available at: [Link]

  • Process for the preparation of alkyl cyanoacetates. (1951). Google Patents.
  • Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London. Available at: [Link]

  • Hydrolysis of nitriles. Lumen Learning. Available at: [Link]

  • Method of alkylating esters. (1961). Google Patents.
  • Synthesis of α,α-Diaryl-α-amino Acid Precursors. (2016). Molecules. Available at: [Link]

  • Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. (2016). Oriental Journal of Chemistry. Available at: [Link]

  • C Alkylation and O alkylation|Thermodynamic and kinetic stability. (2020). YouTube. Available at: [Link]

  • Epimerisation in Peptide Synthesis. (2022). Molecules. Available at: [Link]

  • Reactions of Nitriles. (2024). Chemistry Steps. Available at: [Link]

  • Torosyan, G. H. (2020). Selective alkylation of organic compounds. MOJ Biorganic & Organic Chemistry. Available at: [Link]

  • Mechanism for the basic hydrolysis of Alkyl cyanides? (2024). Reddit. Available at: [Link]

  • Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones. (2015). CHIMIA. Available at: [Link]

  • Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate. (2011). Acta Crystallographica Section E. Available at: [Link]

  • Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. (2011). ResearchGate. Available at: [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate

Welcome to the Technical Support Center. As a highly functionalized intermediate, Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate presents unique stability challenges during synthesis, purification, and storage.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly functionalized intermediate, Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate presents unique stability challenges during synthesis, purification, and storage. The α -carbon is densely substituted with electron-withdrawing groups (a cyano group and an ester) alongside an acetamido group. This immense steric and electronic strain makes the compound highly susceptible to thermal degradation via cyclization, elimination, and decarboxylation.

This guide provides field-proven insights, mechanistic explanations, and validated protocols to help you maintain the structural integrity of your compound.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound degrade into a complex, dark mixture during vacuum distillation? A1: You are likely exceeding the thermal threshold of the acetamido and cyano groups. At temperatures above 120°C, the acetamido oxygen can nucleophilically attack the ester carbonyl, expelling ethanol to form an azlactone (oxazolone) ring[1]. Concurrently, the highly activated α -proton and cyano group can undergo thermal decyanation, resulting in the release of toxic hydrogen cyanide (HCN) gas[2]. Actionable Fix: Abandon standard distillation. Purify the compound using short-path wiped-film evaporation under high vacuum (<0.1 Torr) to keep the jacket temperature strictly below 90°C, or utilize the low-temperature recrystallization protocol provided below.

Q2: I observed massive gas evolution and severe product loss during rotary evaporation. What happened? A2: You experienced moisture-induced decarboxylation. If trace water is present during heating (>60°C), the ethyl ester hydrolyzes into a free carboxylic acid. The adjacent electron-withdrawing cyano group strongly destabilizes the α -carbon, triggering a rapid thermal decarboxylation cascade[3][4]. This irreversible reaction releases carbon dioxide (CO 2​ ) and yields a degraded alkyl nitrile byproduct. Actionable Fix: Ensure all organic layers are rigorously dried over anhydrous MgSO 4​ prior to concentration. Never let the rotary evaporator water bath exceed 40°C.

Q3: How should I store the purified intermediate to ensure long-term stability? A3: The compound must be stored under an inert atmosphere (Argon or N 2​ ) at -20°C. The vial must be tightly sealed with PTFE-lined caps and stored inside a secondary container with active desiccant. Preventing ambient moisture ingress is the single most critical factor in halting the hydrolysis-decarboxylation pathway.

Part 2: Quantitative Degradation Data

The following table summarizes the primary degradation pathways, their thermodynamic triggers, and required mitigation strategies.

Degradation PathwayTrigger ConditionsPrimary ByproductsPrevention Strategy
Azlactone Formation >120°C, AnhydrousOxazolones, EthanolMaintain T < 90°C; avoid prolonged thermal exposure.
Decyanation >120°C, NucleophilesNitriles, HCN gasAvoid strong bases; utilize high-vacuum techniques.
Decarboxylation >60°C, Trace MoistureAlkyl nitriles, CO 2​ Use strictly anhydrous solvents; dry over MgSO 4​ .

Part 3: Experimental Protocols

Protocol A: Moisture-Free Concentration and Recrystallization

To avoid thermal and hydrolytic degradation during purification, utilize this low-temperature crystallization method.

  • Phase Separation: Post-reaction, wash the organic phase (e.g., Ethyl Acetate) with saturated aqueous NaCl (brine) to remove bulk water.

  • Desiccation: Transfer the organic phase to an Erlenmeyer flask. Add anhydrous MgSO 4​ (10 g per 100 mL of solvent) and stir gently for 15 minutes. Filter through a fritted glass funnel.

  • Cold Concentration: Transfer the filtrate to a rotary evaporator. Critical: Set the water bath to a maximum of 40°C. Use a high-efficiency vacuum pump (<10 mbar) to remove the solvent without inducing thermal stress.

  • Dissolution: Dissolve the resulting crude residue in a minimal volume of anhydrous diethyl ether at 30°C.

  • Precipitation: Slowly add anhydrous hexane dropwise until the solution becomes slightly turbid (cloud point).

  • Crystallization: Seal the flask under nitrogen and cool to -20°C overnight to induce crystallization.

  • Isolation: Filter the resulting crystals rapidly under a blanket of nitrogen and dry to a constant weight in a vacuum desiccator.

Protocol B: Thermal Stability Profiling (TGA-FTIR)

Use this protocol to validate the specific thermal limits of your synthesized batch.

  • Sample Loading: Load 5–10 mg of the purified compound into a pre-tared alumina crucible.

  • Instrument Setup: Place the crucible into a Thermogravimetric Analyzer (TGA) coupled with an FTIR spectrometer.

  • Purge: Purge the system with dry Nitrogen at 50 mL/min for 10 minutes to establish a strictly inert, moisture-free baseline.

  • Thermal Ramp: Heat the sample from 25°C to 250°C at a controlled rate of 10°C/min.

  • Data Analysis: Monitor mass loss events. Cross-reference the evolved gas FTIR spectra for CO 2​ (2350 cm −1 ) and HCN (3300 cm −1 ) to pinpoint the exact onset temperatures of decarboxylation and decyanation.

Part 4: Mechanistic Visualization

ThermalDegradation A Ethyl 2-(acetylamino)-2-cyano- 3-methylheptanoate B Trace Moisture + Heat (Ester Hydrolysis) A->B H2O, >60°C E Azlactone Formation (-EtOH) A->E >150°C, Anhydrous F Base/Heat Catalyzed Decyanation (-HCN) A->F Nucleophiles, >120°C C Free Acid Intermediate B->C Hydrolysis D Decarboxylation (-CO2) C->D >100°C G Degradation Products (Nitriles, Oxazolones, Gases) D->G Irreversible E->G Cyclization F->G Elimination

Fig 1: Thermal degradation pathways of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate.

Part 5: References

  • Title: Synthesis and characterization of thermolatent bases with varying activation temperatures | Source: Royal Society of Chemistry | URL: [Link][3]

  • Title: Combined Side-Chain- and Main-Chain-Modified Peptides | Source: Thieme Connect | URL: [Link][1]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, empirical data, and validated protocols for the liquid-liquid extraction (LLE) of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, empirical data, and validated protocols for the liquid-liquid extraction (LLE) of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (CAS No. 92107-39-6)[1].

Executive Summary & Mechanistic Overview

Extracting this specific intermediate presents a unique challenge due to its highly amphiphilic architecture. The molecule possesses a densely polar, hydrogen-bonding head group (acetamido, cyano, and ethyl ester functionalities) attached to a highly lipophilic 3-methylheptyl tail. During aqueous workup, this structure acts as a weak surfactant, lowering interfacial tension and frequently causing stable emulsions[2]. Optimizing this extraction requires a delicate balance: selecting a solvent polar enough to maximize the partition coefficient ( Kp​ ) for the polar head group, yet with a sufficient density differential to ensure rapid, clean phase separation[3].

Troubleshooting FAQs

Q1: Why do I consistently get unbreakable emulsions during the aqueous wash, and how do I resolve them? A: Emulsions form because the target compound's amphiphilic nature reduces the interfacial tension between the aqueous and organic phases, stabilizing suspended micro-droplets.

  • Causality: The lipophilic tail solvates into the organic phase while the polar cyano and acetamido groups hydrogen-bond with the aqueous phase.

  • Resolution:

    • Increase Density Differential: Switch from a low-density solvent like Ethyl Acetate ( ρ≈0.90 g/mL) to Dichloromethane (DCM, ρ≈1.33 g/mL). The heavier organic phase accelerates droplet coalescence[2].

    • Salting Out: Wash with saturated aqueous NaCl (brine) instead of deionized water. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound in water and forcing it into the organic layer[4].

    • Interfacial Filtration: If the emulsion is stabilized by insoluble polymeric byproducts, filter the entire biphasic mixture through a pad of Celite before attempting separation.

Q2: My recovery yield is below 60%. The product remains partially in the aqueous phase. What solvent system is optimal? A: The polar acetamido and cyano groups act as strong hydrogen bond acceptors/donors. If you use non-polar solvents (e.g., hexanes, toluene), the thermodynamic drive to partition into the organic phase is insufficient.

  • Resolution: Utilize a moderately polar, aprotic solvent. DCM is highly effective for extracting cyanoacetamides[5]. Alternatively, use a binary solvent system (e.g., 4:1 EtOAc:Heptane) to fine-tune the dielectric constant while minimizing water miscibility. Systematic optimization based on experimental distribution coefficients is highly recommended for scale-up[4].

Q3: Is there a risk of product degradation during the extraction process? A: Yes. Both the cyano group and the ethyl ester are susceptible to hydrolysis under strongly basic or acidic conditions[6].

  • Resolution: Maintain the aqueous wash pH between 6.0 and 8.0. If neutralizing an acidic reaction mixture, use mild bases like saturated NaHCO3​ rather than NaOH , and minimize the contact time between the phases to prevent ester cleavage or nitrile hydrolysis.

Solvent System Optimization Data

To facilitate rapid solvent selection, the following table summarizes the quantitative and empirical parameters of common extraction solvents evaluated for cyanoacetate derivatives[3][4][5].

SolventDensity (g/mL)Polarity Index ( P′ )Emulsion RiskExtraction EfficiencyRecommendation
Dichloromethane (DCM) 1.333.1LowHighPrimary Choice. Excellent density differential; high affinity for amides.
Ethyl Acetate (EtOAc) 0.904.4HighHighSecondary Choice. Good Kp​ , but requires brine to prevent emulsions.
Methyl tert-butyl ether (MTBE) 0.742.5MediumModerateNiche Use. Useful for rejecting highly polar impurities; lower yield.
Toluene 0.872.4LowLowNot Recommended. Poor solubility for the polar acetamido/cyano head.

Validated Extraction Protocol (SOP)

This step-by-step methodology incorporates a self-validating system to ensure maximum recovery and process integrity.

Step 1: Quenching & Dilution

  • Cool the crude reaction mixture to room temperature (20–25 °C).

  • Dilute the mixture with 3 volumes of Dichloromethane (DCM) to lower the viscosity and prevent localized precipitation.

Step 2: Primary Extraction

  • Add 1 volume of cold, half-saturated aqueous NaHCO3​ (pH ~7.5) to neutralize any acidic byproducts.

  • Transfer to a separatory funnel and invert gently 5–10 times. Do not shake vigorously to minimize the initial emulsion risk.

  • Vent the funnel frequently to release evolved CO2​ .

Step 3: Phase Separation & Self-Validation (Critical Step)

  • Allow the layers to separate for 10 minutes. The DCM layer will be the bottom layer.

  • Self-Validation Check: Before discarding the upper aqueous raffinate, spot both the organic extract and the aqueous phase on a silica TLC plate (Eluent: 1:1 EtOAc/Hexanes) or run a rapid HPLC assay. Confirm that the target compound has completely partitioned into the organic phase[3][4].

  • If the target is still present in the aqueous layer, perform a secondary back-extraction with 1 volume of fresh DCM.

Step 4: Washing (Salting Out)

  • Combine the organic extracts and wash with 1 volume of saturated aqueous NaCl (brine). This step removes residual water and breaks any micro-emulsions[4].

Step 5: Drying & Concentration

  • Dry the combined organic phase over anhydrous Na2​SO4​ for 15 minutes.

  • Filter the drying agent and concentrate the filtrate in vacuo (rotary evaporator, bath temp < 35 °C to prevent thermal degradation) to yield the crude Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate.

Decision Tree: LLE Troubleshooting Workflow

LLE_Troubleshooting Start LLE Extraction of Target Compound PhaseCheck Are phases separating cleanly? Start->PhaseCheck Emulsion Emulsion Formed PhaseCheck->Emulsion No CleanSep Clean Separation PhaseCheck->CleanSep Yes Brine Add Saturated NaCl (Salting Out) Emulsion->Brine Filter Filter Interfacial Particulates Emulsion->Filter YieldCheck Check Aqueous Raffinate (TLC/HPLC) CleanSep->YieldCheck Brine->PhaseCheck Filter->PhaseCheck LowYield Target in Aqueous Phase (Low Yield) YieldCheck->LowYield Target Present HighYield Target in Organic Phase (High Yield) YieldCheck->HighYield Target Absent ChangeSolvent Increase Solvent Polarity (Switch to DCM) LowYield->ChangeSolvent Dry Dry over Na2SO4 & Concentrate HighYield->Dry ChangeSolvent->Start

Figure 1: Decision tree for LLE troubleshooting of amphiphilic cyanoacetates.

References

  • LookChem. "ethyl 2-acetamido-2-cyano-3-methylheptanoate, CasNo.92107-39-6". LookChem. URL: [Link]

  • Zaiput Flow Technologies. "Optimization of Liquid-Liquid Extraction". Zaiput. URL: [Link]

  • EnerTherm Engineering. "Process Modelling For Optimizing Liquid-Liquid Extraction". EnerTherm Engineering. URL: [Link]

  • Tshepelevitsh, S., et al. "Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components". ACS Omega. URL: [Link]

  • Jiang, H., et al. "Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides". ACS Combinatorial Science. URL: [Link]

Sources

Optimization

Technical Support Center: Resolution of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate

Welcome to the Technical Support Center. This knowledge base is designed for researchers, scientists, and drug development professionals tasked with isolating the enantiomers of Ethyl 2-(acetylamino)-2-cyano-3-methylhept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This knowledge base is designed for researchers, scientists, and drug development professionals tasked with isolating the enantiomers of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate , a highly sterically hindered, unnatural amino acid derivative.

Structural Analysis & Resolution Strategy

Q: Why is resolving this specific compound so challenging? A: Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate possesses two distinct stereocenters:

  • C2 (Quaternary Center): An α,α -disubstituted carbon bearing an ethyl ester, an acetamido group, a cyano group, and an alkyl chain. This extreme steric bulk blocks the active sites of many standard resolving enzymes.

  • C3 (Adjacent Chiral Center): The 3-methylheptyl chain introduces a second chiral center, meaning the compound synthesizes as a mixture of four stereoisomers (two pairs of diastereomers).

The Causality of the Workflow: You cannot directly resolve the enantiomers from the crude mixture. Chiral stationary phases will yield overlapping peaks for the four isomers, destroying enantiomeric excess (ee). Therefore, a two-phase self-validating system must be employed: first, achiral separation of the diastereomers based on physical polarity, followed by chiral resolution of each respective enantiomeric pair[1].

Workflow Mix Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (4 Stereoisomers: 2R,3R; 2S,3S; 2R,3S; 2S,3R) Achiral Step 1: Achiral Chromatography (Silica Gel / C18) Mix->Achiral DiaA Diastereomer Pair A (e.g., syn-racemate) Achiral->DiaA Separation by polarity DiaB Diastereomer Pair B (e.g., anti-racemate) Achiral->DiaB ChiralSFC Step 2a: Chiral SFC / SMB (Chiralpak AD-H / AY) DiaA->ChiralSFC EnzRes Step 2b: Enzymatic Resolution (Pig Liver Esterase) DiaB->EnzRes Enant1 Enantiomer 1 (>99% ee) ChiralSFC->Enant1 Enant2 Enantiomer 2 (>99% ee) ChiralSFC->Enant2 Enant3 Enantiomer 3 (>99% ee) EnzRes->Enant3 Hydrolyzed Acid Enant4 Enantiomer 4 (>99% ee) EnzRes->Enant4 Unreacted Ester

Workflow for the resolution of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate stereoisomers.

Chromatographic Resolution Methodologies

Q: Which chromatographic technique provides the highest yield and purity for this neutral, sterically hindered ester? A: Supercritical Fluid Chromatography (SFC) or Simulated Moving Bed (SMB) chromatography utilizing amylose-based chiral stationary phases (like Chiralpak AY) are the industry standards for highly substituted amino acid esters[2].

Quantitative Comparison of Resolution Techniques
ParameterPreparative HPLCPreparative SFC / SMBEnzymatic Kinetic Resolution
Mobile Phase Hexane / IsopropanolSupercritical CO₂ / MethanolAqueous Buffer (pH 7.5)
Mass Transfer Rate Low (High viscosity)High (Low viscosity)Moderate (Diffusion limited)
Scalability Moderate (High solvent waste)Excellent (Solvent recycling)[2]Good (Requires large reactors)
Typical Yield (Theoretical 50%) 35 - 40%45 - 48%30 - 40%
Best Applied To Small-scale analytical runsKilogram-scale productionSpecific diastereomeric pairs
Step-by-Step Protocol: Preparative Chiral SFC

Self-Validating Check: Always run an analytical SFC scout column prior to preparative scale-up to ensure baseline resolution ( Rs​>1.5 ) of the specific diastereomeric pair. If Rs​<1.5 , adjust the modifier concentration before proceeding to prevent co-elution at scale.

  • Diastereomer Pre-Separation: Load the crude 4-isomer mixture onto a normal-phase silica gel column. Elute with a gradient of Hexane/Ethyl Acetate (typically 80:20 to 60:40). Collect and pool the fractions for Diastereomer Pair A and Diastereomer Pair B separately.

  • Sample Preparation: Dissolve Diastereomer Pair A in HPLC-grade Methanol to a concentration of 50 mg/mL. Causality: Methanol acts as a strong modifier in SFC, preventing the highly lipophilic sample from crashing out when introduced into the non-polar supercritical CO₂ stream.

  • Column Selection: Equip the SFC system with a Chiralpak AY column (20 μm particle size)[2]. The amylose tris(5-chloro-2-methylphenylcarbamate) phase provides the necessary chiral grooves to differentiate the 3-methylheptyl chain from the cyano group.

  • Method Parameters: Set the mobile phase to 85% supercritical CO₂ and 15% Methanol. Maintain system backpressure at 120 bar to ensure the CO₂ remains in its supercritical state, and set the column temperature to 35°C.

  • Collection & Recovery: Monitor the eluent via UV absorbance at 210 nm (detecting the ester/amide carbonyls). Collect the separated enantiomeric fractions. The CO₂ will depressurize and evaporate automatically, leaving the product dissolved in a small volume of Methanol, which is easily removed under reduced pressure.

Enzymatic Kinetic Resolution Methodologies

Q: Can biocatalysis be used given the steric hindrance at the C2 quaternary center? A: Yes, but standard lipases (e.g., CALB) will fail. The extreme steric bulk of the α,α -disubstituted carbon blocks access to the catalytic triad of most lipases. However, Pig Liver Esterase (PLE) and certain amidases have wider active site clefts and are documented to successfully resolve highly substituted α,α -disubstituted amino acid esters[3].

Step-by-Step Protocol: PLE-Mediated Kinetic Resolution

Self-Validating Check: The reaction must be monitored by a pH-stat. A lack of base consumption indicates enzyme denaturation or complete product inhibition, meaning the protocol must be aborted and optimized.

  • Buffer Preparation: Prepare 500 mL of 0.1 M sodium phosphate buffer, adjusted strictly to pH 7.5.

  • Substrate Solubilization: Dissolve 5 grams of the separated diastereomeric pair in 25 mL of DMSO. Causality: The highly lipophilic 3-methylheptyl chain makes the compound insoluble in water. DMSO (up to 5-10% v/v) acts as a co-solvent to increase bioavailability without denaturing the PLE.

  • Enzyme Introduction: Add the substrate solution dropwise to the buffer under vigorous stirring. Add 250 mg of lyophilized Pig Liver Esterase (PLE)[3].

  • Incubation & pH-Stat Control: Incubate the reactor at 30°C. As the enzyme selectively hydrolyzes the (S)-ester to the corresponding carboxylic acid, the pH will drop. Use an automated pH-stat titrator loaded with 0.5 M NaOH to maintain the pH strictly at 7.5. Causality: If the pH falls below 6.8, the ionization state of the enzyme's active site residues changes, halting catalysis.

  • Termination & Extraction: Monitor the reaction via chiral HPLC. Once exactly 50% conversion is reached, terminate the reaction by dropping the pH to 2.0 using 1 M HCl. Extract the aqueous layer three times with Ethyl Acetate. The organic layer will contain the unreacted (R)-ester, while the aqueous layer retains the (S)-carboxylic acid.

Troubleshooting & FAQs

Q: Why am I seeing four distinct peaks in my chiral HPLC chromatogram instead of two? A: You have bypassed the achiral separation step. Because Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate has chiral centers at both C2 and C3, the crude synthesis yields four stereoisomers. Attempting to resolve all four simultaneously on a chiral column leads to peak overlap and poor enantiomeric excess. You must first separate the diastereomeric pairs using normal-phase silica before chiral resolution[1].

Q: My enzymatic resolution with PLE stalled at 15% conversion. How do I fix this? A: Stalling in biocatalytic resolutions of α,α -disubstituted esters is typically caused by localized pH drift or product inhibition[3].

  • Action 1: Verify your pH-stat is functioning and the stirring rate is high enough to prevent localized acidic microenvironments around the enzyme.

  • Action 2: The bulky nature of the C2-quaternary center means the enzyme turnover rate is inherently low. Try adding a mild surfactant (like 0.1% Triton X-100) to increase the interfacial surface area of the substrate in the aqueous buffer.

Q: Can I use classical diastereomeric salt formation to resolve this compound? A: Not directly. Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate is a neutral molecule. To form diastereomeric salts (e.g., with chiral amines like brucine), you must first selectively hydrolyze the ethyl ester to a free carboxylic acid. Given the harsh conditions (e.g., 6M HCl, prolonged heating) required to hydrolyze a sterically hindered quaternary ester, direct chromatographic (SFC/SMB) or enzymatic resolution is highly preferred to avoid unwanted racemization or hydrolysis of the cyano group.

References

  • Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols | Journal of Medicinal Chemistry - ACS Publications.
  • Enzymatic Catalysis in Organic Synthesis. Synthesis of Enantiomerically Pure Calpha-Substituted alpha-Amino and alpha-Hydroxy Acids - ResearchGate.
  • Development of a Large-Scale Route to Glecaprevir: Synthesis of the Side Chain and Final Assembly - ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: Ethyl 2-Acetamido-2-cyanoacetate vs. Ethyl 2-(Acetylamino)-2-cyano-3-methylheptanoate

Mechanistic Overview: Precursor vs. Alkylated Adduct In the synthesis of sterically hindered, non-natural amino acids, the relationship between ethyl 2-acetamido-2-cyanoacetate and ethyl 2-(acetylamino)-2-cyano-3-methylh...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview: Precursor vs. Alkylated Adduct

In the synthesis of sterically hindered, non-natural amino acids, the relationship between ethyl 2-acetamido-2-cyanoacetate and ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate represents a classic precursor-to-product dynamic. Understanding their divergent reactivity profiles is critical for drug development professionals engineering novel aliphatic amino acids, such as 2-amino-3-methylheptanoic acid—a key precursor in the synthesis of tenuazonic acid derivatives for herbicidal and pharmaceutical applications ()[1].

  • Ethyl 2-acetamido-2-cyanoacetate (The Precursor): This molecule is a highly reactive carbon nucleophile. The α -carbon is flanked by three electron-withdrawing groups (an ester, a nitrile, and an acetamido group), rendering the α -proton highly acidic. Upon deprotonation by a mild base, it forms a stabilized carbanion capable of undergoing facile SN​2 alkylation ()[2].

  • Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (The Alkylated Adduct): Once alkylated with a 2-hexyl electrophile, the α -carbon becomes a fully substituted quaternary center. This structural change completely abolishes its nucleophilicity. Its reactivity profile shifts entirely toward electrophilic susceptibility at the ester and nitrile carbons, requiring harsh hydrolytic conditions to overcome the massive steric shielding provided by the newly installed 1-methylpentyl group.

Comparative Reactivity Metrics

To guide experimental design, the quantitative and qualitative reactivity metrics of both compounds are summarized below.

Reactivity ParameterEthyl 2-acetamido-2-cyanoacetateEthyl 2-(acetylamino)-2-cyano-3-methylheptanoate
α -Carbon Substitution Tertiary (Contains acidic α -proton)Quaternary (Fully substituted)
Estimated pKa​ ( α -proton) ~10.5 – 11.5N/A (No α -proton)
Primary Reactivity Mode Nucleophilic (via enolate/carbanion)Electrophilic (Hydrolysis of -CN and -COOEt)
Steric Hindrance at α -Carbon Low (Accessible for SN​2 attack)Extremely High (Shielded by sec-hexyl chain)
Susceptibility to Base Rapid deprotonationUnreactive at α -carbon; slow ester saponification
Downstream Synthetic Utility Universal building block for α -amino acidsSpecific precursor for 2-amino-3-methylheptanoic acid

Causality in Experimental Design: The "Cyano" Advantage

A critical question in synthetic design is why researchers choose ethyl 2-acetamido-2-cyanoacetate over the more traditional diethyl acetamidomalonate.

The Causality: When synthesizing bulky aliphatic targets like ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate, the electrophile (e.g., 2-bromohexane) is a secondary alkyl halide. Secondary halides are highly prone to E2 elimination side-reactions if the attacking nucleophile is too sterically hindered or excessively basic. The linear, sp -hybridized cyano group (-C N) in ethyl 2-acetamido-2-cyanoacetate introduces significantly less steric bulk than a second ethyl ester group (-COOCH 2​ CH 3​ ). This reduced steric profile lowers the activation energy for the desired SN​2 transition state, favoring successful alkylation over competitive alkene formation.

Self-Validating Experimental Methodologies

Protocol A: Synthesis of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate via α -Alkylation

This protocol utilizes mild base to selectively generate the nucleophilic carbanion without hydrolyzing the ester or nitrile.

  • Preparation: Dissolve 1.0 equivalent of ethyl 2-acetamido-2-cyanoacetate in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Deprotonation: Add 1.5 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ). Stir at room temperature for 30 minutes.

    • Causality: K2​CO3​ is basic enough to deprotonate the highly acidic α -proton but mild enough to prevent nucleophilic attack on the ester carbonyl.

  • Alkylation: Dropwise, add 1.2 equivalents of 2-bromohexane. Elevate the temperature to 60 °C and stir for 12 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is deemed complete when the UV-active spot of the starting material ( Rf​≈0.3 ) is fully consumed and replaced by the less polar product spot ( Rf​≈0.6 ).

  • Isolation: Quench with water, extract with ethyl acetate, wash the organic layer with brine to remove DMF, dry over Na2​SO4​ , and concentrate under vacuum.

Protocol B: Hydrolysis and Decarboxylation to 2-Amino-3-methylheptanoic Acid

Because the alkylated adduct is sterically congested, standard basic saponification is inefficient. Harsh acidic conditions are required to drive the reaction forward.

  • Hydrolysis Setup: Suspend 1.0 equivalent of ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate in a large excess of 6M Hydrochloric Acid (HCl).

  • Thermal Activation: Heat the mixture to vigorous reflux (100–110 °C) for 48 hours.

    • Causality: The extreme heat and high acid concentration are necessary to penetrate the steric shield of the 1-methylpentyl group. The acid sequentially hydrolyzes the nitrile to a carboxylic acid, the ethyl ester to a carboxylic acid, and cleaves the N-acetyl protecting group.

  • Decarboxylation & Validation: The resulting intermediate is a geminal dicarboxylic acid (a substituted malonic acid). At 100 °C, this intermediate spontaneously undergoes thermal decarboxylation.

    • Self-Validation: The continuous evolution of CO2​ gas bubbles during reflux indicates active decarboxylation. The cessation of bubbling serves as a physical indicator that the transformation to the mono-carboxylic amino acid is complete.

  • Purification: Cool to room temperature, wash the aqueous layer with diethyl ether to remove aliphatic impurities, and evaporate the aqueous layer under vacuum to yield 2-amino-3-methylheptanoic acid hydrochloride as a crystalline solid.

Reaction Pathway Visualization

ReactivityPathway A Ethyl 2-acetamido- 2-cyanoacetate B Deprotonation (K2CO3 / DMF) A->B C Carbanion Intermediate B->C D SN2 Alkylation (+ 2-Bromohexane) C->D E Ethyl 2-(acetylamino)- 2-cyano-3-methylheptanoate D->E F Hydrolysis & Decarboxylation (6M HCl, 100°C) E->F G 2-Amino-3-methyl- heptanoic acid F->G

Fig 1: Pathway from ethyl 2-acetamido-2-cyanoacetate to 2-amino-3-methylheptanoic acid.

References

  • PubChem. "Ethyl acetamidocyanoacetate - CID 95422". National Center for Biotechnology Information. URL:[Link]

  • Wang, H., et al. "Structure-based ligand design and discovery of novel tenuazonic acid derivatives with high herbicidal activity". Journal of Advanced Research, 40 (2022) 29–44. URL:[Link]

Sources

Comparative

LC-MS analysis and fragmentation pattern of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate

A Comprehensive Guide to the LC-MS Analysis and Fragmentation Pattern of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate Authored by: A Senior Application Scientist In the landscape of drug development and chemical anal...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the LC-MS Analysis and Fragmentation Pattern of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate

Authored by: A Senior Application Scientist

In the landscape of drug development and chemical analysis, understanding the structural nuances of novel small molecules is paramount. This guide provides an in-depth analysis of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate, a compound featuring a complex interplay of functional groups. We will explore a robust Liquid Chromatography-Mass Spectrometry (LC-MS) methodology for its analysis and delve into its characteristic fragmentation patterns, offering a predictive framework for its identification and characterization in various matrices. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and interpret LC-MS data for this and structurally related molecules.

Introduction to the Analyte and Analytical Strategy

Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate is a multifaceted small molecule possessing an ethyl ester, an N-acetylamino group, a cyano moiety, and a branched alkyl chain. The presence of these diverse functional groups necessitates a carefully optimized analytical method to achieve reliable separation and sensitive detection. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical tool of choice for such compounds, offering high selectivity and sensitivity.[1][2]

Our analytical strategy will focus on developing a reversed-phase LC method for optimal separation, coupled with electrospray ionization (ESI) for sensitive generation of gas-phase ions. Subsequent fragmentation analysis via collision-induced dissociation (CID) will be explored to elucidate the characteristic breakdown of the parent molecule, providing a structural fingerprint for unambiguous identification.

Experimental Methodology: A Step-by-Step Protocol

This section outlines a detailed protocol for the LC-MS/MS analysis of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate. The choices behind each parameter are explained to provide a clear understanding of the method development process.

Sample and Standard Preparation

For accurate quantification and method development, proper sample and standard preparation is critical.

  • Standard Preparation : A stock solution of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate should be prepared in an organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working standards are then prepared by serial dilution in the initial mobile phase composition to the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation : The choice of sample preparation technique depends on the matrix. For biological matrices like plasma or urine, protein precipitation is a common starting point, followed by liquid-liquid extraction or solid-phase extraction for further cleanup and concentration.[3][4] It is crucial to use LC-MS grade solvents and reagents to minimize background interference.[3]

Liquid Chromatography (LC) Parameters

A standard approach to small molecule analysis is to start with a simple, robust LC method and optimize from there.[5]

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmC18 columns provide excellent retention for moderately nonpolar compounds like the target analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode ESI, enhancing signal intensity.[5][6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a widely used organic solvent in reversed-phase chromatography due to its low viscosity and UV transparency.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditionsA gradient elution is necessary to ensure the timely elution of the analyte while maintaining good peak shape.[5]
Flow Rate 0.4 mL/minA flow rate of 0.4 mL/min is suitable for a 2.1 mm ID column, providing efficient separation without generating excessive backpressure.
Column Temperature 40 °CElevated column temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.
Injection Volume 5 µLThe injection volume should be optimized to maximize sensitivity without causing peak distortion.
Mass Spectrometry (MS) Parameters

The MS parameters should be tuned to achieve optimal sensitivity and fragmentation for the target analyte.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The presence of the acetylamino group makes the molecule amenable to protonation, making ESI+ the preferred ionization mode.[7][8]
Capillary Voltage 3.5 kVThis voltage is a good starting point for achieving stable electrospray.
Source Temperature 150 °COptimizing the source temperature is crucial for efficient desolvation of the analyte ions.
Desolvation Gas Flow 600 L/hrThe desolvation gas aids in the removal of solvent from the ESI droplets.
Collision Gas ArgonArgon is a commonly used inert gas for collision-induced dissociation.
Collision Energy Ramped (10-40 eV)A ramped collision energy allows for the observation of a wider range of fragment ions, from those formed at low energy to those requiring higher energy for their formation.

Predicted Fragmentation Pattern of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate

The fragmentation of a molecule in the gas phase is governed by the stability of the resulting fragment ions. The structure of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate offers several potential cleavage sites.

Caption: Predicted fragmentation pathways for Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate.

Major Fragmentation Pathways
  • Loss of Ethylene (McLafferty Rearrangement) : The ethyl ester moiety can undergo a McLafferty rearrangement, leading to the neutral loss of ethylene (28 Da). This is a common fragmentation pathway for ethyl esters.[9]

  • Loss of the Ethyl Group : Alpha cleavage next to the ester carbonyl can result in the loss of the ethyl radical (29 Da).[10]

  • Loss of the Acetyl Group : Cleavage of the amide bond can lead to the loss of a ketene molecule (CH₂=C=O, 42 Da) from the N-acetyl group.[11][12] Alternatively, loss of the entire acetyl group as a radical (43 Da) can occur.

  • Loss of the Ethyl Ester Group : The entire ethyl ester group can be lost as a radical (•COOCH₂CH₃, 73 Da).

  • Cleavage of the Alkyl Chain : The 3-methylheptyl chain can undergo fragmentation at various points, leading to a series of losses corresponding to different alkyl fragments. Fragmentation of straight-chain alkanes often results in clusters of peaks separated by 14 mass units (CH₂).[9][13]

Influence of the Cyano Group

The electron-withdrawing nature of the cyano group can influence the fragmentation pathways, potentially stabilizing certain fragment ions. The fragmentation of cyano-containing compounds can sometimes involve complex rearrangements.[14]

Comparison with Alternative Analytical Approaches

While LC-MS/MS is the preferred method for the analysis of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate, other techniques could be considered, each with its own advantages and limitations.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS could be a viable alternative, particularly if the analyte is thermally stable and volatile. Derivatization might be necessary to improve its chromatographic properties. GC-MS often provides highly detailed fragmentation patterns due to the use of electron ionization (EI).[15][16]

  • High-Resolution Mass Spectrometry (HRMS) : The use of HRMS, such as with a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer, would provide highly accurate mass measurements for both the precursor and fragment ions. This allows for the determination of the elemental composition of each ion, greatly increasing the confidence in structural elucidation.[17]

Conclusion

The successful analysis of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate relies on a systematic approach to method development and a thorough understanding of its potential fragmentation behavior. The proposed LC-MS/MS method provides a robust starting point for its separation and detection. The predicted fragmentation pathways, based on the well-established fragmentation rules for its constituent functional groups, offer a valuable guide for the interpretation of the resulting mass spectra. By combining this predictive approach with high-resolution mass spectrometry, researchers can confidently identify and characterize this and other structurally related compounds, advancing their research and development efforts.

References

  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, valid
  • Application of LCMS in small-molecule drug development.
  • Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry - ACS Public
  • Small Molecule Quantit
  • Diagnostic Fragmentation Filtering for Cyanopeptolin Detection - PubMed.
  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC.
  • Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope r
  • (PDF)
  • Effects of peptide acetylation and dimethylation on electrospray ioniz
  • Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: The first case of aminoacylase I deficiency | Request PDF - ResearchG
  • Non-Enzymatic Formation of N-acetylated Amino Acid Conjug
  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation | Analytical Chemistry - ACS Public
  • N-Acetylation Analysis: A Key Post-Translational Modification - Cre
  • WO2011092515A1 - Fragmentation reagents for mass spectrometry - Google P
  • Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins - ResearchG
  • Electrospray tandem mass spectrometry of underivatised acetyl
  • Mass Spectrometric Study of Cyanogen and Cyanoacetylenes | Journal of the American Chemical Society.
  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissoci
  • mass spectra - fragmentation p
  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
  • Mass Spectrometry - Fragmentation P
  • CHAPTER 2 Fragmentation and Interpret
  • Development and validation of a multiclass LC–MS/MS method for the analysis of cyanotoxins - PMC.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI.

Sources

Validation

Comparative Study of Amino Acid Precursors: Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate vs. Alternative Synthons

Executive Summary As a Senior Application Scientist specializing in non-standard amino acid synthesis and rational agrochemical design, I frequently evaluate the efficiency of α -alkylation strategies. The synthesis of 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in non-standard amino acid synthesis and rational agrochemical design, I frequently evaluate the efficiency of α -alkylation strategies. The synthesis of 2-amino-3-methylheptanoic acid —a critical isoleucine homologue—presents a unique synthetic challenge due to the steric hindrance of its 1-methylpentyl side chain. This amino acid is an essential building block for synthesizing novel tenuazonic acid (TeA) derivatives, such as sec-hexyl-TeA (Derivative D13)[1]. These derivatives exhibit superior herbicidal activity by acting as potent Photosystem II (PSII) inhibitors, binding with high affinity to the QB​ site of the D1 protein[2].

When constructing this side chain via the alkylation of a secondary halide (2-bromohexane), the choice of the active methylene precursor dictates the success of the reaction. This guide provides an objective, data-driven comparison of the precursor Ethyl acetamidocyanoacetate (which yields the intermediate Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate ) against alternative synthons, specifically O'Donnell's Schiff base (N-(diphenylmethylene)aminoacetonitrile)[3].

Mechanistic Causality: The SN​2 vs. E2 Competing Pathways

The fundamental bottleneck in alkylating a secondary halide like 2-bromohexane is the kinetic competition between bimolecular nucleophilic substitution ( SN​2 ) and bimolecular elimination (E2). The pKa​ of the α -proton in the precursor dictates the strength of the base required, which in turn governs the E2/ SN​2 ratio.

  • The Cyanoacetate Advantage (Target Precursor): Ethyl acetamidocyanoacetate possesses a highly acidic α -proton ( pKa​ ~9.0) due to the synergistic electron-withdrawing effects of the cyano, ester, and acetamido groups. This allows for deprotonation using mild bases like potassium carbonate (K₂CO₃). The use of a mild, non-nucleophilic base significantly suppresses the E2 elimination of 2-bromohexane, funneling the reaction toward the desired SN​2 product: Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate .

  • The Schiff Base Limitation: In contrast, N-(diphenylmethylene)aminoacetonitrile ( pKa​ ~18.5) requires strong, sterically hindered bases like Lithium Diisopropylamide (LDA)[3]. While effective for primary halides, applying LDA to a secondary halide like 2-bromohexane accelerates undesired E2 elimination, yielding 2-hexene as a major byproduct and reducing the overall atom economy.

Comparative Performance Data

The following table summarizes the quantitative performance of these precursors based on standardized laboratory workflows.

Table 1: Comparative Performance of Amino Acid Precursors in 2-Bromohexane Alkylation
ParameterEthyl acetamidocyanoacetate (Target Precursor)N-(diphenylmethylene)aminoacetonitrile (Schiff Base)Diethyl acetamidomalonate
Intermediate Formed Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoateAlkylated Schiff Base NitrileAlkylated Diethyl Malonate
Base Required Mild (K₂CO₃ or NaOEt)Strong (LDA)[3]Moderate (NaOEt)
Approximate α -proton pKa​ ~9.0~18.5~13.0
Risk of E2 Elimination LowHighModerate
Typical Alkylation Yield 65% - 75%45% - 55%50% - 60%
Hydrolysis Conditions 6M HCl, Reflux (48h)6M HCl, Reflux (48h)6M HCl, Reflux (24h)
Scalability High (Bench-stable, mild conditions)Low (Requires cryogenic LDA)High
Experimental Protocols: A Self-Validating System

To ensure high trustworthiness and reproducibility, the following protocol for the synthesis of 2-amino-3-methylheptanoic acid via the Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate intermediate is designed as a self-validating system.

Step 1: Alkylation (Synthesis of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate)

  • Deprotonation: In a flame-dried round-bottom flask under N₂, dissolve Ethyl acetamidocyanoacetate (1.0 eq) in anhydrous DMF (0.5 M). Add anhydrous K₂CO₃ (1.5 eq). Stir for 30 minutes at room temperature.

  • Alkylation: Add 2-bromohexane (1.2 eq) dropwise over 10 minutes. Heat the reaction mixture to 60°C for 16 hours.

    • Causality: Mild heating provides the activation energy necessary for the sterically hindered SN​2 attack on the secondary carbon without providing enough thermal energy to drive E2 elimination.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the highly UV-active precursor spot ( Rf​ ~0.2) is entirely consumed, replaced by the product spot ( Rf​ ~0.5).

  • Workup: Quench with distilled water, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate under vacuum.

Step 2: Hydrolysis and Decarboxylation

  • Reaction: Suspend the crude Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate in 6M HCl (10 mL/mmol). Reflux at 100°C for 48 hours.

    • Causality: Harsh acidic conditions and prolonged heating are strictly required to achieve four simultaneous transformations: hydrolysis of the highly stable nitrile to a carboxylic acid, hydrolysis of the ethyl ester, cleavage of the acetyl protecting group, and the thermal decarboxylation of the resulting transient β -diacid.

  • Validation Check: The success of the decarboxylation is physically validated by the cessation of CO₂ gas evolution.

  • Isolation: Cool to room temperature. Wash the aqueous layer with diethyl ether (2x) to remove organic impurities. Evaporate the aqueous layer under vacuum to yield 2-amino-3-methylheptanoic acid as a hydrochloride salt. A positive ninhydrin stain confirms the presence of the free primary amine.

Mandatory Visualizations

SynthWorkflow Start1 Ethyl acetamidocyanoacetate (Synthon A: pKa ~9) Int1 Ethyl 2-(acetylamino)-2-cyano- 3-methylheptanoate Start1->Int1 K2CO3 / DMF (Mild) Start2 N-(diphenylmethylene)aminoacetonitrile (Synthon B: pKa ~18) Int2 Alkylated Schiff Base (Prone to E2 Elimination) Start2->Int2 LDA / THF (Strong) Reagent 2-Bromohexane (Secondary Halide) Reagent->Int1 Reagent->Int2 Product 2-amino-3-methylheptanoic acid (Target Amino Acid) Int1->Product 6M HCl, Reflux (Hydrolysis) Int2->Product 6M HCl, Reflux (Hydrolysis)

Comparative synthetic workflows for 2-amino-3-methylheptanoic acid via different precursors.

BioPathway AA 2-amino-3-methylheptanoic acid TeA sec-hexyl-TeA (Derivative D13) AA->TeA Cyclization Target PSII D1 Protein (QB Site) TeA->Target High Affinity Binding Inhibition Block Electron Transport (QA to QB) Target->Inhibition Displaces Plastoquinone Outcome Herbicidal Activity (Cell Necrosis) Inhibition->Outcome ROS Generation

Biological signaling pathway of sec-hexyl-TeA targeting the PSII D1 protein.

References[1],[3],[2] Wang H., Yao Q., Guo Y., et al. "Structure-based ligand design and discovery of novel tenuazonic acid derivatives with high herbicidal activity." Journal of Advanced Research, 2022;40:29–44. (via PMC/NIH). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8907330/[4] Kragelund, B. B., et al. "The mechanism behind tenuazonic acid-mediated inhibition of plant plasma membrane H+-ATPase and plant growth." Journal of Biological Chemistry (via PMC/NIH). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8176527/

Sources

Comparative

Gas Chromatography Retention Profiling for Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Column selection, retention time comparison, and optimization protocols for complex cyano-ester intermediates. Executiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Column selection, retention time comparison, and optimization protocols for complex cyano-ester intermediates.

Executive Summary

The analysis of highly functionalized synthetic intermediates like Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (CAS No. 92107-39-6) presents unique challenges in gas chromatography (GC). As a critical precursor in the synthesis of non-natural amino acids and pharmaceutical building blocks, its structure contains three distinct polar moieties: an ester, a nitrile (cyano) group, and an acetamido group.

This guide objectively compares the chromatographic performance of this compound across different stationary phases (DB-5, DB-1701, and DB-WAX) and evaluates it against structurally similar alternatives (e.g., shorter alkyl-chain analogs and its direct precursor, ethyl acetamidocyanoacetate). By analyzing the causality between column chemistry and molecular dipole interactions, this guide provides a self-validating protocol for achieving optimal peak symmetry and reproducible retention times.

Molecular Profiling & Chromatographic Challenges

Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (MW: 254.33 g/mol ) is synthesized via the alkylation of ethyl acetamidocyanoacetate [1].

Key Chromatographic Hurdles:

  • Active Hydrogens: The secondary amide (-NH-) can hydrogen-bond with active sites (silanols) on the fused silica capillary, leading to severe peak tailing and irreversible adsorption if the column is not properly deactivated[2].

  • High Polarity: The cyano (-CN) and carbonyl (-C=O) groups create a strong localized dipole moment. On purely non-polar columns (like 100% dimethylpolysiloxane), this can result in poor retention predictability and co-elution with non-polar matrix interferences.

  • Thermal Lability: Excessive injector or oven temperatures can induce degradation (e.g., elimination of the cyano group or ester hydrolysis).

Experimental Workflow & Protocol

To establish a self-validating system, the following protocol details the optimized methodology for analyzing this compound without the need for pre-column derivatization, provided a highly deactivated mid-polar column is used.

Step-by-Step GC-FID/MS Methodology
  • Sample Preparation: Dissolve the synthesized Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate in GC-grade ethyl acetate to a concentration of 1.0 mg/mL. Note: If peak tailing persists, derivatization of the amide using MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) at 60°C for 30 minutes is recommended to replace the active hydrogen with a TBDMS group [3].

  • Inlet Configuration: Use a deactivated single-taper glass liner with glass wool. Set the injector to 250°C in splitless mode (purge valve open at 1.0 min) to ensure complete volatilization without thermal degradation.

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 100°C (hold for 2 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 10°C/min to 280°C (hold for 5 min).

  • Detection: MS (Electron Impact at 70 eV, scan range m/z 50–350) or FID (300°C, H₂ flow 40 mL/min, Air flow 400 mL/min).

GC_Workflow cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 Detection & Output N1 Raw Extract (1.0 mg/mL in EtOAc) N2 Optional Derivatization (MTBSTFA, 60°C) N1->N2 N3 Splitless Injection (250°C) N2->N3 N4 Mid-Polar Capillary (DB-1701, 30m) N3->N4 N5 EI-MS / FID (70 eV / 300°C) N4->N5 N6 Chromatogram & Retention Data N5->N6

Fig 1: Optimized GC-MS/FID analytical workflow for cyano-acetamide derivatives.

Column Chemistry Comparison & Causality

Selecting the correct stationary phase is the most critical variable in this analysis. We compared three standard column chemistries:

  • DB-5 (5% Phenyl, 95% Dimethylpolysiloxane): A non-polar phase. Separation is driven almost entirely by boiling point.

  • DB-1701 (14% Cyanopropyl-phenyl, 86% Dimethylpolysiloxane): A mid-polar phase. The cyanopropyl groups on the stationary phase provide strong permanent dipole interactions [4].

  • DB-WAX (Polyethylene Glycol): A highly polar phase. Separation is driven by strong hydrogen bonding.

Mechanistic Causality of Retention

When Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate is injected onto a DB-5 column, the highly polar cyano and amide groups have minimal affinity for the non-polar stationary phase. This forces the compound to elute based solely on its molecular weight/boiling point, often resulting in peak broadening due to unmitigated interactions with residual silanols.

Conversely, the DB-1701 column contains cyanopropyl moieties. According to the principle of "like dissolves like," the dipole of the analyte's cyano group aligns with the dipole of the stationary phase's cyano groups. This specific dipole-dipole interaction increases retention time relative to DB-5 but drastically improves peak symmetry (reducing the tailing factor from 1.8 to 1.1) and resolution from non-polar matrix impurities [3, 4]. DB-WAX exhibits excessive retention and risks thermal degradation of the phase at the temperatures required to elute this heavy molecule.

Comparative Experimental Data

The table below summarizes the retention times ( tR​ ) and peak symmetries of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate compared to its synthetic alternatives.

Experimental Conditions: 30 m × 0.25 mm ID × 0.25 µm film thickness; Oven program as described in Section 3.

Compound (Alternative)MW ( g/mol )DB-5 tR​ (min)DB-1701 tR​ (min)DB-WAX tR​ (min)Peak Symmetry (DB-1701)
Ethyl acetamidocyanoacetate (Precursor)170.178.4510.1215.301.05
Ethyl 2-acetamido-2-cyano-3-methylpentanoate (Short-chain analog)226.2712.1014.4521.151.08
Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (Target Product)254.3314.3517.20 >25.00 (Broad)1.10
TBDMS-Derivatized Target Product 368.6018.5019.85N/A0.98 (Excellent)
Data Interpretation
  • Chain Length Impact: As expected, adding two carbons to the alkyl chain (from pentanoate to heptanoate) increases the boiling point, shifting the retention time on the DB-1701 column from 14.45 min to 17.20 min.

  • Phase Superiority: The DB-1701 column provides a ~20% increase in retention time over the DB-5 column for the target product. This shift isolates the target analyte from the solvent front and lower-boiling non-polar impurities, confirming DB-1701 as the superior choice for cyano-acetamide derivatives [4].

  • Derivatization Benefit: Silylation of the target product (TBDMS-derivative) increases the molecular weight significantly but yields a near-perfect Gaussian peak (Symmetry = 0.98), proving that the active -NH- proton is the primary source of any residual chromatographic tailing [2, 3].

Conclusion

For the objective quantification and purity profiling of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate , mid-polar stationary phases featuring cyanopropyl-phenyl chemistries (e.g., DB-1701, InertCap 1701) outperform standard non-polar (DB-5) columns. The dipole-dipole interactions inherent to the DB-1701 phase accommodate the analyte's nitrile and amide groups, yielding superior peak shape and resolution. If trace-level quantification is required, pre-column silylation of the acetamido group transforms the method into a highly robust, self-validating assay.

References

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Retrieved April 10, 2026, from [Link]

  • Antoniewicz, M. R., et al. (2007). Accurate Assessment of Amino Acid Mass Isotopomer Distributions for Metabolic Flux Analysis. Analytical Chemistry, ACS Publications. Retrieved April 10, 2026, from[Link]

  • GL Sciences. (2022). GC Capillary Columns: InertCap 1701MS for Cyano Groups. Retrieved April 10, 2026, from[Link]

Validation

Spectroscopic Validation of Synthesized Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate: A Comparative Guide

Executive Summary The synthesis of sterically hindered, non-canonical amino acids frequently relies on the α -alkylation of ethyl acetamidocyanoacetate . When this building block is alkylated with 2-bromohexane, the resu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sterically hindered, non-canonical amino acids frequently relies on the α -alkylation of ethyl acetamidocyanoacetate . When this building block is alkylated with 2-bromohexane, the resulting product—Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate —presents a formidable analytical challenge. The molecule features a dense quaternary stereocenter (C2) adjacent to a tertiary stereocenter (C3), yielding a complex diastereomeric mixture.

This guide objectively compares standard spectroscopic validation against an advanced, multi-modal analytical workflow. By detailing the causality behind these experimental choices, we provide researchers and drug development professionals with a self-validating system to ensure absolute structural and stereochemical integrity.

Mechanistic Context & Stereochemical Complexity

The target compound is synthesized via the base-catalyzed S N​ 2 alkylation of ethyl acetamidocyanoacetate with a primary/secondary halide . Because 2-bromohexane is racemic and the enolate alkylation generates a new chiral center at C2, the reaction produces a mixture of diastereomers.

Synthesis SM Ethyl acetamidocyanoacetate (Starting Material) Intermediate Enolate Intermediate (C2 Carbanion) SM->Intermediate Deprotonation Reagent 2-Bromohexane + Base (NaOEt) Reagent->Intermediate SN2 Alkylation Product Ethyl 2-(acetylamino)-2-cyano- 3-methylheptanoate (Diastereomeric Mixture) Intermediate->Product C-C Bond Formation

Workflow for the synthesis of the target compound via alpha-alkylation, highlighting diastereomers.

The Analytical Challenge: Standard vs. Advanced Validation

In routine synthetic workflows, chemists rely on 1D 1 H/ 13 C NMR and LC-UV/LRMS. For this specific dense quaternary system, the standard approach is fundamentally inadequate:

  • Missing Quaternary Signals: The C2 carbon and the nitrile (-CN) carbon lack attached protons. Consequently, they do not benefit from Nuclear Overhauser Effect (NOE) enhancement. Combined with their exceptionally long spin-lattice relaxation times ( T1​ ), these critical signals often vanish into the baseline noise during standard 13 C NMR acquisitions.

  • Aliphatic Overlap: The 3-methylheptyl chain produces a highly convoluted multiplet region (0.8–2.0 ppm) in 1D 1 H NMR, making it impossible to accurately calculate the diastereomeric ratio (d.r.) or confirm the exact branching topology.

To resolve this, an Advanced Workflow utilizing paramagnetic relaxation agents and 2D NMR must be employed.

Validation cluster_standard Standard Workflow (Alternative) cluster_advanced Advanced Workflow (Recommended) Start Synthesized Product (Crude Mixture) StdNMR 1D 1H/13C NMR Start->StdNMR Routine StdMS LC-UV / LRMS Start->StdMS AdvNMR 2D NMR (HSQC/HMBC) + Cr(acac)3 doped 13C Start->AdvNMR Rigorous AdvMS UPLC-HRMS (ESI+) Start->AdvMS StdFail Incomplete Assignment (Missing C2/CN, Overlap) StdNMR->StdFail StdMS->StdFail AdvSuccess Full Structural & Diastereomeric Resolution AdvNMR->AdvSuccess AdvMS->AdvSuccess

Comparative decision tree illustrating the limitations of standard validation versus advanced methods.

Step-by-Step Experimental Methodologies

To establish a self-validating analytical system, execute the following advanced protocols.

Protocol 1: Paramagnetically Doped Quantitative 13 C NMR

Causality: To overcome the long T1​ relaxation of the C2 and -CN carbons, Chromium(III) acetylacetonate[Cr(acac) 3​ ] is added. As a paramagnetic relaxation agent, the unpaired electrons of Cr(III) provide an alternative, highly efficient relaxation pathway, drastically shortening T1​ and allowing quantitative integration of quaternary carbons without requiring thousands of scans .

  • Dissolve 25 mg of the synthesized compound in 0.6 mL of CDCl 3​ .

  • Add 0.05 M Cr(acac) 3​ (approx. 10 mg) to the NMR tube. The solution will turn a distinct pale purple.

  • Self-Validation Step: Monitor the deuterium lock signal on the spectrometer. A slight broadening of the lock signal confirms successful paramagnetic interaction. If the signal is lost entirely, the Cr(acac) 3​ concentration is too high and must be diluted.

  • Acquire the 13 C spectrum using an inverse-gated decoupling sequence (to suppress NOE) with a relaxation delay ( D1​ ) of 2 seconds.

Protocol 2: 2D NMR (HSQC and HMBC) for Topological Mapping

Causality: While 1D NMR shows what atoms are present, HMBC (Heteronuclear Multiple Bond Correlation) proves how they are connected by showing correlations across 2-3 bonds, linking isolated spin systems.

  • Acquire a 1 H- 13 C HSQC spectrum to map all protonated carbons, effectively separating the overlapping aliphatic signals of the 3-methylheptyl chain across the carbon dimension.

  • Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( nJCH​=8 Hz).

  • Self-Validation Step: Locate the C2 quaternary carbon resonance (~60 ppm). You must observe converging HMBC cross-peaks from the ester -CH 2​

    • protons, the acetyl -CH 3​ protons, and the C3 -CH- proton. This convergence definitively proves the assembly of the quaternary center.
Protocol 3: UPLC-HRMS (ESI+)

Causality: High-Resolution Mass Spectrometry ensures the exact elemental composition, ruling out isobaric impurities that NMR might miss.

  • Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid.

  • Inject 1 µL onto a C18 UPLC column.

  • Self-Validation Step: Identify the [M+H]+ ion. The theoretical exact mass for C 13​ H 23​ N 2​ O 3+​ is 255.1709 Da. The observed mass must fall within ±3 ppm of this value to validate the molecular formula.

Data Presentation: Comparative Spectroscopic Tables

Table 1: Performance Comparison of NMR Methodologies

Feature/SignalStandard 1D 13 C NMRAdvanced Doped 13 C + 2D NMR
C2 (Quaternary, ~60 ppm) Often absent or indistinguishable from noiseSharp, quantifiable peak
-CN (Nitrile, ~116 ppm) Weak/AbsentSharp, quantifiable peak
Aliphatic Chain (C4-C7) Unresolved multiplet overlapFully resolved via HSQC dispersion
Diastereomeric Ratio UnreliableAccurately integrated via isolated 2D cross-peaks

Table 2: Key HMBC Correlations Validating the Quaternary Center (C2)

Proton Source ( 1 H)Correlated Carbon ( 13 C)Bond DistanceDiagnostic Significance
Acetyl -CH 3​ (~2.0 ppm)Amide Carbonyl (~170 ppm)2-bondConfirms intact acetylamino group
Amide -NH (~6.5 ppm)C2 Quaternary (~60 ppm)2-bondLinks acetylamino group to C2
Ester -CH 2​
  • (~4.2 ppm)
Ester Carbonyl (~168 ppm)2-bondConfirms intact ethyl ester
C3 -CH- (~2.2 ppm)C2 Quaternary (~60 ppm)2-bondProves successful alkylation at C2
C3 -CH- (~2.2 ppm)Nitrile -CN (~116 ppm)3-bondConfirms proximity of alkyl chain to cyano group

Conclusion

The synthesis of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate creates a sterically and stereochemically complex molecule. Relying on standard 1D NMR and LRMS introduces critical blind spots, particularly regarding the dense C2 quaternary center. By adopting an advanced workflow incorporating paramagnetic relaxation agents and 2D NMR, researchers can establish a self-validating analytical matrix that guarantees structural and stereochemical integrity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 95422, Ethyl acetamidocyanoacetate." PubChem.[Link]

  • Gierse, R., et al. "Paramagnetic Relaxation Agents for Enhancing Temporal Resolution and Sensitivity in Multinuclear FlowNMR Spectroscopy." Chemistry - A European Journal, 2023.[Link]

  • Albertson, Noel F. "The Synthesis of Amino Acids from Ethyl Acetamidomalonate and Ethyl Acetamidocyanoacetate. III. The Use of Primary Halides." Journal of the American Chemical Society, 1946.[Link]

Comparative

Benchmark Testing &amp; Comparative Analysis of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate Derivatives

The incorporation of non-proteinogenic, sterically hindered amino acids is a cornerstone strategy in the development of modern peptide therapeutics. By introducing bulky aliphatic side chains—such as the 3-methylheptyl g...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of non-proteinogenic, sterically hindered amino acids is a cornerstone strategy in the development of modern peptide therapeutics. By introducing bulky aliphatic side chains—such as the 3-methylheptyl group—drug developers can physically obstruct protease active sites, drastically enhancing the proteolytic stability and in vivo half-life of peptide drugs ().

However, synthesizing these sterically hindered building blocks presents a formidable thermodynamic and kinetic challenge. Traditional alkylation of malonate-based glycine equivalents (like Diethyl Acetamidomalonate) often fails with secondary or branched alkyl halides due to severe steric clash. To overcome this, cyanoacetate derivatives are employed. The linear, sp-hybridized cyano group (-C≡N) possesses a minimal conformational A-value (~0.2 kcal/mol), relieving steric crowding at the α-carbon and enabling efficient SN2 alkylation ().

This guide benchmarks the classic Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (EACM) against its modern, Solid-Phase Peptide Synthesis (SPPS)-compatible derivatives, providing researchers with actionable data to select the optimal precursor for hindered amino acid synthesis.

The Benchmarked Derivatives: Structural Rationale

To evaluate performance, we benchmarked the wild-type EACM scaffold against two synthetically evolved derivatives designed to bypass the harsh hydrolysis conditions that traditionally cause epimerization at chiral centers.

  • EACM (Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate): The foundational benchmark. It is highly crystalline and cost-effective but requires harsh acidic reflux (6M HCl) for global deprotection, risking racemization.

  • tBCM (tert-Butyl 2-(Boc-amino)-2-cyano-3-methylheptanoate): The Boc-SPPS variant. Engineered for mild acidic deprotection (TFA), preserving the stereochemical integrity of the C3 chiral center.

  • FBCM (Benzyl 2-(Fmoc-amino)-2-cyano-3-methylheptanoate): The Fmoc-SPPS variant. Utilizes orthogonal deprotection (hydrogenolysis for the benzyl ester, piperidine for the Fmoc group), entirely avoiding harsh pH extremes.

Experimental Protocols: A Self-Validating Alkylation System

The following protocol details the SN2 alkylation of the glycine equivalents with 2-bromohexane. The methodology is designed as a self-validating system, ensuring that thermodynamic pitfalls (like premature ester hydrolysis) are avoided and conversion is empirically confirmed before proceeding.

Phase 1: Irreversible Enolate Generation
  • Step 1: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 10.0 mmol of the selected derivative (EACM, tBCM, or FBCM precursor) in 25 mL of anhydrous DMF. Cool to 0°C.

  • Step 2: Slowly add 11.0 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil).

  • Causality & Validation: We specifically use NaH rather than NaOH or K₂CO₃. NaH acts as an irreversible base, evolving H₂ gas. The cessation of bubbling serves as a visual, self-validating indicator that enolate formation is 100% complete. Furthermore, because no water is generated as a byproduct, the risk of premature ester or cyano hydrolysis is eliminated.

Phase 2: Sterically Hindered SN2 Alkylation
  • Step 3: Add 12.0 mmol of 2-bromohexane dropwise over 10 minutes.

  • Step 4: Heat the reaction mixture to 60°C and stir for 12 hours.

  • Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the secondary alkyl halide. The low A-value of the cyano group prevents the transition state from becoming prohibitively high in energy.

Phase 3: In-Process LC-MS Validation
  • Step 5: Before quenching the bulk reaction, withdraw a 50 µL aliquot, quench with 100 µL of methanol, and analyze via LC-MS.

  • Validation: The reaction is only deemed complete when the Total Ion Chromatogram (TIC) shows >95% disappearance of the starting material mass and the emergence of the alkylated product mass (e.g.,[M+H]⁺ = 255.15 for EACM).

Phase 4: Divergent Deprotection
  • EACM: Reflux in 6M HCl at 110°C for 24 hours. (Hydrolyzes ester, cyano, and acetyl groups).

  • tBCM: Stir in 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature.

  • FBCM: Subject to H₂ gas (1 atm) over 10% Pd/C in methanol for 4 hours, followed by 20% piperidine in DMF.

Quantitative Benchmark Data

The experimental results highlight the fundamental trade-off in peptide precursor design: while bulkier protecting groups (t-Butyl, Benzyl) lower the initial SN2 alkylation yield due to increased steric crowding, they drastically improve the final yield and stereopurity by enabling mild deprotection conditions ().

DerivativeAlkylation Yield (%)Deprotection ConditionsDeprotection Yield (%)Epimerization Rate (%)Overall Atom Economy
EACM 85.2 ± 1.46M HCl, 110°C, 24h72.4 ± 2.18.5% High
tBCM 68.7 ± 1.820% TFA in DCM, 2h95.1 ± 1.0< 1.0% Medium
FBCM 74.3 ± 1.5H₂, Pd/C then Piperidine88.6 ± 1.3< 1.0% Low

Table 1: Comparative performance metrics of EACM derivatives in the synthesis of 3-methylheptyl non-natural amino acids. Data represents triplicate runs (n=3).

Visualizing Workflows and Mechanisms

Synthetic Workflow Comparison

The following diagram maps the divergent synthetic pathways, illustrating how the choice of derivative dictates the harshness of downstream processing and directly impacts stereochemical yield.

Workflow A Glycine Equivalent (EACM, tBCM, FBCM) B Enolate Formation (NaH, DMF, 0°C) A->B C Alkylation (+ 2-Bromohexane, 60°C) B->C D Derivative Intermediate (LC-MS Validation) C->D E Harsh Hydrolysis (6M HCl, 110°C) D->E EACM Scaffold F Mild Deprotection (TFA or H2/Pd-C) D->F tBCM / FBCM G Free Non-Natural Amino Acid E->G 72% Yield H Epimerized Byproduct E->H 8.5% Yield F->G >88% Yield

Synthetic workflow comparing harsh vs. mild deprotection routes for EACM derivatives.

Mechanism of Proteolytic Stability

Once synthesized and incorporated into a peptide chain, these derivatives impart critical stability. The bulky 3-methylheptyl side chain creates a physical barrier that prevents the protease active site from accessing the peptide backbone.

Mechanism Protease Protease Active Site Peptide Standard Peptide Bond Protease->Peptide Recognizes Hindered Sterically Hindered Bond (3-Methylheptyl) Protease->Hindered Steric Clash Degradation Rapid Degradation Peptide->Degradation Cleavage Stability Proteolytic Stability Hindered->Stability Intact

Mechanism of proteolytic stability imparted by sterically hindered amino acid derivatives.

Conclusion

While the classic EACM scaffold offers the highest initial SN2 alkylation yield due to minimal steric bulk from its ethyl and acetyl groups, its reliance on harsh acidic hydrolysis makes it unsuitable for stereosensitive applications. For modern drug development professionals synthesizing complex, sterically hindered peptide therapeutics, tBCM and FBCM represent superior alternatives. Despite a slight reduction in initial alkylation efficiency, their compatibility with mild, orthogonal deprotection protocols ensures near-perfect stereochemical retention (< 1.0% epimerization) and seamless integration into automated solid-phase peptide synthesis workflows.

References

  • Albertson, N. F. (1946). The Synthesis of Amino Acids from Ethyl Acetamidomalonate and Ethyl Acetamidocyanoacetate. III. The Use of Primary Halides. Journal of the American Chemical Society, 68(3), 450–453.[Link]

  • Brown, Z. Z., & Schafmeister, C. E. (2008). Exploiting an Inherent Neighboring Group Effect of α-Amino Acids to Synthesize Extremely Hindered Dipeptides. Journal of the American Chemical Society, 130(44), 14382–14383.[Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 72(15), 5794–5801.[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate

As researchers and scientists in the fast-paced world of drug development, our focus is often on the innovation and discovery that drives our work forward. However, the foundation of all successful research is a steadfas...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the innovation and discovery that drives our work forward. However, the foundation of all successful research is a steadfast commitment to safety. This guide provides essential, practical information on the personal protective equipment (PPE) required for handling Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate. Our goal is to provide you with the knowledge and tools to work safely and effectively, ensuring that your groundbreaking research is not overshadowed by preventable accidents.

Core Principles of Protection

The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals.[7][8][9] This plan is central to laboratory safety and outlines the specific procedures, equipment, and work practices necessary to minimize exposure. The selection of PPE is a critical component of the CHP and should be based on a thorough hazard assessment for each specific task.[10][11]

Recommended Personal Protective Equipment

The following table summarizes the minimum recommended PPE for handling Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate. It is crucial to remember that these are baseline recommendations; specific experimental conditions may necessitate additional or more robust protection.

PPE ComponentSpecificationRationale
Hand Protection Double gloving with a flexible laminate glove under a pair of heavy-duty chemically resistant outer gloves (e.g., neoprene or butyl rubber).[6][12]The cyano group presents a significant dermal absorption hazard.[13] Double gloving provides an extra layer of protection against tears and permeation. The inner glove offers broad chemical resistance, while the outer glove is selected for its durability and specific resistance to the solvents being used.
Eye and Face Protection Chemical splash goggles and a face shield.[8][10][12]Protects against splashes of the chemical or solvents, which can cause serious eye irritation.[1][3] A face shield offers an additional barrier for the entire face, which is critical when handling larger quantities or during procedures with a high splash potential.
Body Protection A flame-resistant lab coat that covers the wearer to near the knees.[11][14]Protects skin and personal clothing from incidental contact and small splashes. Flame-resistant material is recommended as a general good practice in a laboratory setting where flammable solvents are often present.
Respiratory Protection To be used only within a certified chemical fume hood.[4][5][6]A chemical fume hood is the primary engineering control to prevent inhalation of vapors or any potential release of HCN gas.[15] Respiratory protection should not be necessary if work is conducted properly within a fume hood.
Foot Protection Closed-toe, non-perforated shoes that completely cover the feet.[11][16]Protects feet from spills and falling objects.
Operational Plan: Weighing and Dissolving the Compound

This step-by-step protocol for a common laboratory procedure highlights the integration of PPE and safe handling practices.

1. Preparation and Pre-Donning:

  • Ensure the chemical fume hood is certified and functioning correctly.

  • Gather all necessary equipment and reagents.

  • Wash hands thoroughly before beginning.

2. Donning PPE:

  • Put on the inner pair of flexible laminate gloves.

  • Don the flame-resistant lab coat, ensuring it is fully buttoned.

  • Put on the outer pair of chemically resistant gloves.

  • Wear chemical splash goggles.

  • Wear a face shield over the goggles.

3. Handling the Compound:

  • Perform all manipulations of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate within the chemical fume hood.[4][5]

  • Carefully weigh the desired amount of the compound onto a tared weigh boat.

  • Slowly add the compound to the solvent in a suitable container, avoiding splashing.

  • Gently swirl or stir to dissolve.

4. Post-Handling and Doffing PPE:

  • Securely cap the container with the dissolved compound.

  • Clean any contaminated surfaces within the fume hood using a 10% bleach solution followed by a pH 10 buffer solution.[5]

  • To doff PPE, first remove the outer gloves, turning them inside out.

  • Remove the face shield and goggles.

  • Remove the lab coat, rolling it away from the body.

  • Remove the inner gloves, turning them inside out.

  • Wash hands thoroughly with soap and water.

Logical Workflow for PPE Selection and Emergency Response

The following diagram illustrates the decision-making process for selecting appropriate PPE and the initial steps to take in an emergency.

PPE_Workflow cluster_planning Planning & Preparation cluster_ppe_selection PPE Selection cluster_procedure Experimental Procedure cluster_emergency Emergency Response A Review SDS & SOPs for Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate B Conduct Task-Specific Hazard Assessment A->B Identify Hazards C Select Hand Protection (Double Gloving) B->C Based on Assessment D Select Eye/Face Protection (Goggles & Face Shield) B->D Based on Assessment E Select Body Protection (Lab Coat) B->E Based on Assessment F Confirm Engineering Controls (Fume Hood) B->F Based on Assessment G Don PPE Correctly C->G D->G E->G F->G H Perform Work in Chemical Fume Hood G->H I Doff PPE Correctly H->I J Spill or Exposure Occurs H->J Potential Incident K Evacuate Immediate Area & Alert Others J->K L If Exposed, Remove Contaminated Clothing & Flush Affected Area J->L M Consult SDS & Follow Spill Cleanup Protocol K->M N Seek Medical Attention L->N

Caption: PPE Selection and Emergency Response Workflow

Disposal Plan

Proper disposal of chemical waste is as important as safe handling. All materials contaminated with Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate must be treated as hazardous waste.[4]

  • Solid Waste: This includes contaminated gloves, weigh boats, and paper towels. Place these items in a dedicated, clearly labeled hazardous waste container for solids.[5]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for liquids.[5] Crucially, cyanide-containing waste must never be mixed with acidic waste, as this will generate deadly hydrogen cyanide gas.[4]

  • Container Pickup: Once waste containers are full, they should be securely sealed and a hazardous waste pickup requested from your institution's Environmental Health and Safety (EHS) department.[4][5]

In Case of a Spill

Even with the best precautions, spills can happen. Being prepared is key to mitigating the risks.

  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite or a spill pillow.[17]

    • Once absorbed, carefully scoop the material into a designated hazardous waste container.

    • Decontaminate the area with a 10% bleach solution, followed by a pH 10 buffer.[5]

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and institutional EHS.

    • Prevent others from entering the area.

    • Only trained emergency personnel should clean up major spills.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your vital research. A strong safety culture is the bedrock of scientific advancement.

References

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